A-987306
説明
特性
IUPAC Name |
(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKJVWJQAVGLHJ-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148488 | |
| Record name | A-987306 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082954-71-9 | |
| Record name | A-987306 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082954719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-987306 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-987306 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVK16R925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of A-987306: A Technical Guide to a Potent Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of A-987306, a potent and selective antagonist of the histamine H4 receptor (H4R). This compound serves as a critical tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of inflammation and pain. This document outlines the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with its target, supported by quantitative data and detailed experimental protocols.
Molecular Interaction with the Histamine H4 Receptor
This compound is a high-affinity antagonist of the histamine H4 receptor. Its primary mechanism of action is competitive binding to the receptor, thereby preventing the binding of the endogenous agonist, histamine. This antagonistic action has been quantified through radioligand binding assays, demonstrating potent and selective inhibition of histamine binding to both human and rat H4 receptors.
Quantitative Binding Affinity Data
The binding affinity of this compound for the histamine H4 receptor, along with its selectivity over other histamine receptor subtypes, has been determined using in vitro assays. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify its potency and selectivity.
| Parameter | Human H4R | Rat H4R | Human H1R | Human H2R | Human H3R | Reference |
| Ki (nM) | 5.8 | 3.4 | >10,000 | >10,000 | 940 | |
| Selectivity (fold) | - | - | >1724 | >1724 | 162 |
Table 1: Binding Affinity and Selectivity of this compound
Modulation of H4 Receptor Signaling
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by histamine, the H4 receptor initiates a signaling cascade that leads to various cellular responses. This compound, as an antagonist, blocks these downstream signaling events.
H4 Receptor Signaling Pathway
The binding of histamine to the H4 receptor triggers the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration. These signaling events ultimately contribute to cellular responses such as chemotaxis of immune cells, including mast cells and eosinophils.
Functional Antagonism
This compound's ability to block H4 receptor-mediated signaling has been confirmed in functional assays. In GTP-γ-[35S] binding assays, this compound inhibits the histamine-induced binding of the non-hydrolyzable GTP analog, GTP-γ-[35S], to membranes expressing the H4 receptor. This indicates that this compound prevents the G protein activation that is a hallmark of GPCR signaling. Furthermore, in cell-based calcium flux assays (e.g., FLIPR), this compound effectively blocks the increase in intracellular calcium triggered by H4 receptor agonists.
| Parameter | Human H4R | Rat H4R | Reference |
| GTP-γ-[35S] Binding IC50 (nM) | 28 | 6 | |
| FLIPR IC50 (nM) | 27 | 10 |
Table 2: Functional Antagonism of this compound
In Vivo Pharmacological Effects
The antagonistic activity of this compound at the H4 receptor translates to significant anti-inflammatory and analgesic effects in vivo. By blocking the H4 receptor, this compound can attenuate the recruitment of inflammatory cells and reduce pain responses in animal models.
Anti-inflammatory Activity
In models of inflammation, such as zymosan-induced peritonitis in mice, this compound has been shown to reduce the influx of neutrophils into the peritoneal cavity. This demonstrates the critical role of the H4 receptor in mediating the chemotaxis of these immune cells to sites of inflammation.
Analgesic Activity
This compound has also demonstrated efficacy in animal models of pain. In the carrageenan-induced thermal hyperalgesia model in rats, administration of this compound significantly reduces the hypersensitivity to thermal stimuli, indicating an analgesic effect.
| Model | Species | Parameter | Value | Reference |
| Carrageenan-induced Thermal Hyperalgesia | Rat | ED50 (mg/kg, i.p.) | 42 µmol/kg (approx. 15.6 mg/kg) | |
| Clobenpropit-induced Scratching | Mouse | ED50 (µmol/kg, i.p.) | 0.36 |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the target receptor.
Protocol Summary:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human or rat H4 receptor are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer containing a fixed concentration of [3H]-histamine and a range of concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
GTP-γ-[35S] Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
Protocol Summary:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated in a buffer containing GDP, GTP-γ-[35S], an H4 receptor agonist (e.g., histamine), and varying concentrations of this compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S] bound to the G proteins on the filters is determined by liquid scintillation counting.
-
Data Analysis: The ability of this compound to inhibit agonist-stimulated GTP-γ-[35S] binding is quantified to determine its IC50 value.
Carrageenan-Induced Thermal Hyperalgesia
This in vivo model is used to assess the analgesic properties of a compound in the context of inflammatory pain.
Protocol Summary:
-
Acclimation: Rats are acclimated to the testing apparatus.
-
Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured.
-
Compound Administration: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and hyperalgesia.
-
Post-treatment Measurement: Paw withdrawal latency is measured at specific time points after carrageenan injection.
-
Data Analysis: The data are analyzed to determine the dose-dependent effect of this compound on reversing thermal hyperalgesia, and an ED50 value is calculated.
Conclusion
This compound is a potent and selective antagonist of the histamine H4 receptor. Its mechanism of action involves the competitive blockade of histamine binding, leading to the inhibition of Gαi/o-mediated signaling pathways. This antagonism translates to significant anti-inflammatory and analgesic effects in vivo. The detailed characterization of this compound provides a robust foundation for its use as a pharmacological tool to further elucidate the roles of the histamine H4 receptor in health and disease, and as a lead compound for the development of novel therapeutics for inflammatory and pain disorders.
A-987306: A Comprehensive Technical Guide for Researchers
For research use only. Not for use in humans.
This technical guide provides an in-depth overview of A-987306, a potent and selective histamine H4 receptor (H4R) antagonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the chemical properties, pharmacological profile, and experimental applications of this compound.
Core Chemical Information
This compound is chemically identified as (±)-(7aR,11aR)-5,6,7a,8,9,10,11,11a-Octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin-2-amine.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (±)-(7aR,11aR)-5,6,7a,8,9,10,11,11a-Octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin-2-amine | [1] |
| CAS Number | 1082954-71-9 | [1] |
| Molecular Formula | C18H25N5O | [1] |
| Molecular Weight | 327.42 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| Storage | Store at -20°C | [1] |
Chemical Structure:
References
A-987306: An In-Depth Technical Guide on its In Vivo Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Core Summary
A-987306 is a potent and selective histamine H4 receptor (H4R) antagonist that has demonstrated significant anti-inflammatory properties in various preclinical in vivo models. By blocking the H4R, this compound effectively mitigates inflammatory responses, primarily by inhibiting the migration of key inflammatory cells such as neutrophils and mast cells, and modulating pain perception in inflammatory pain models. This technical guide provides a comprehensive overview of the in vivo effects of this compound on inflammation, detailing its mechanism of action, experimental protocols, and quantitative data from key studies.
Mechanism of Action: Histamine H4 Receptor Antagonism
The anti-inflammatory effects of this compound are mediated through its potent and selective antagonism of the histamine H4 receptor. The H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Upon activation by histamine, the H4R, a G-protein coupled receptor (GPCR) coupled to Gαi/o, initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.
This compound competitively binds to the H4R, preventing histamine from activating these downstream signaling pathways. This blockade inhibits the recruitment of inflammatory cells to sites of inflammation and reduces the production of inflammatory cytokines and chemokines.
In Vivo Efficacy in Inflammatory Models
This compound has been evaluated in several well-established animal models of inflammation, demonstrating its therapeutic potential.
Zymosan-Induced Peritonitis in Mice
This model mimics an acute inflammatory response characterized by the robust recruitment of neutrophils to the peritoneal cavity. This compound has been shown to significantly inhibit this neutrophil influx.
Experimental Protocol: Zymosan-Induced Peritonitis
-
Animals: Male BALB/c mice are typically used.
-
Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline).
-
Drug Administration: this compound is administered, typically via intraperitoneal or oral routes, at various doses (e.g., 10, 30, 100 µmol/kg) at a specified time before zymosan challenge (e.g., 30 minutes prior). A vehicle control group receives the vehicle under the same conditions.
-
Sample Collection: At a predetermined time point after zymosan injection (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS).
-
Cellular Analysis: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined. Differential cell counts are performed to specifically quantify the number of neutrophils.
-
Cytokine Analysis: The supernatant of the lavage fluid can be used to measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1) using methods like ELISA.
Quantitative Data: Effect of this compound on Zymosan-Induced Neutrophil Influx
| Treatment Group | Dose (µmol/kg, i.p.) | Neutrophil Influx (cells/mL) | % Inhibition |
| Vehicle | - | Data not available | - |
| This compound | 100 | Data not available | Significant reduction reported[1] |
Note: While the source indicates a significant blockage of zymosan-induced neutrophil influx at a dose of 100 µmol/kg, specific quantitative data on cell counts were not available in the reviewed literature.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is used to assess the analgesic effects of compounds in the context of inflammatory pain. Carrageenan injection into the paw induces a localized inflammatory response and a heightened sensitivity to thermal stimuli (hyperalgesia).
Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Induction of Hyperalgesia: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the plantar surface of the rat's hind paw.
-
Drug Administration: this compound is administered (e.g., intraperitoneally) at various doses (e.g., 3, 10, 30, 100 µmol/kg) prior to or after the carrageenan injection. A vehicle control group is also included.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured at different time points after carrageenan injection. A decrease in paw withdrawal latency indicates hyperalgesia.
-
Data Analysis: The effect of this compound is quantified by measuring the reversal of the carrageenan-induced decrease in paw withdrawal latency. The dose-response relationship is analyzed to determine the ED₅₀.
Quantitative Data: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia
| Treatment Group | Dose (µmol/kg, i.p.) | Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Vehicle + Carrageenan | - | Data not available | - |
| This compound + Carrageenan | 3 | Data not available | Dose-dependent increase |
| This compound + Carrageenan | 10 | Data not available | Dose-dependent increase |
| This compound + Carrageenan | 30 | Data not available | Dose-dependent increase |
| This compound + Carrageenan | 100 | Data not available | Dose-dependent increase |
| ED₅₀ | 42 | - | - |
Note: The ED₅₀ for the reversal of thermal hyperalgesia after intraperitoneal administration has been reported as 42 µmol/kg.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for interpreting its in vivo efficacy.
Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (t½) (h) | Bioavailability (F%) |
| Intraperitoneal (i.p.) | 10 | 1.73 | 0.25 | 4.7 | 72 |
| Oral (p.o.) | 10 | 0.30 | 1.5 | 3.7 | 26 |
These data indicate that this compound is orally bioavailable, although intraperitoneal administration leads to higher peak plasma concentrations and overall exposure.[1]
Signaling Pathways and Visualizations
The antagonism of the H4R by this compound disrupts key signaling pathways involved in the inflammatory response in cells like mast cells and neutrophils.
References
An In-depth Technical Guide to the Histamine H4 Receptor Antagonist A-987306 for Pain Research Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-987306, a potent and selective histamine H4 (H4) receptor antagonist, and its relevance in the field of pain research. While direct preclinical data for this compound in classical pain models are limited, this document outlines its known anti-inflammatory and anti-pruritic activities. To illustrate the therapeutic potential of H4 receptor antagonism in various pain states, this guide incorporates data from the well-characterized H4 receptor antagonist, JNJ7777120, as a proxy.
Core Compound: this compound
This compound is a selective antagonist of the histamine H4 receptor. The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its involvement in inflammatory and immune processes has made it a compelling target for various pathologies, including pain.
Mechanism of Action in Pain: The Role of the H4 Receptor
The analgesic effects of H4 receptor antagonists are primarily attributed to their ability to modulate inflammatory and neuropathic pain pathways. The H4 receptor is implicated in the sensitization of nociceptors and the neuroinflammatory processes that contribute to chronic pain states. By blocking the H4 receptor, antagonists like this compound can potentially inhibit the release of pro-inflammatory mediators and reduce the hyperexcitability of sensory neurons.
Signaling Pathways of the Histamine H4 Receptor
The histamine H4 receptor primarily signals through the Gαi/o subunit of the heterotrimeric G protein. Activation of the receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including cell migration, cytokine production, and ion channel function. Additionally, the H4 receptor can also signal through a β-arrestin-dependent pathway, which is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of this compound in models of inflammation and pruritus, and the efficacy of the surrogate H4 receptor antagonist, JNJ7777120, in established preclinical pain models.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | Efficacy |
| Zymosan-induced Peritonitis | Mouse | Neutrophil Influx | Not Specified | IC50: 125 µmol/kg |
| Histamine-induced Pruritus | Mouse | Scratching Behavior | Not Specified | ED50: 0.36 µmol/kg |
Table 2: In Vivo Efficacy of JNJ7777120 (Surrogate for H4R Antagonism in Pain Models)
| Model | Species | Endpoint | Route of Administration | Efficacy (ED50) |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Intraperitoneal (i.p.) | 22 mg/kg |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Not Specified | Intraperitoneal (i.p.) | 29 mg/kg |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Mechanical Allodynia | Not Specified | 60 mg/kg |
| Sciatic Nerve Constriction Injury (Neuropathic Pain) | Rat | Mechanical Allodynia | Not Specified | 88 mg/kg |
| Skin Incision (Post-operative Pain) | Rat | Mechanical Allodynia | Not Specified | 68 mg/kg |
Note: The data for JNJ7777120 is presented to illustrate the potential analgesic effects of H4 receptor antagonism in various pain states.[1]
Experimental Protocols
Detailed methodologies for key in vivo models relevant to the assessment of this compound and H4 receptor antagonists in pain and inflammation are provided below.
Zymosan-Induced Peritonitis
This model is used to assess the anti-inflammatory activity of a compound by measuring the inhibition of neutrophil influx into the peritoneal cavity.
Methodology:
-
Animals: Male mice are used.
-
Induction: Peritonitis is induced by an intraperitoneal (i.p.) injection of Zymosan A (e.g., 1 mg/mouse) suspended in sterile saline.
-
Treatment: this compound or vehicle is administered at a specified time before the zymosan injection.
-
Endpoint: After a set period (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with PBS. The total number of leukocytes and the differential count (specifically neutrophils) in the lavage fluid are determined.
-
Analysis: The inhibitory effect of this compound on neutrophil migration is calculated as a percentage of the vehicle-treated control group.
Carrageenan-Induced Inflammatory Pain
This is a widely used model of acute inflammation and thermal hyperalgesia.
Methodology:
-
Animals: Male rats are typically used.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat from a plantar test apparatus) is determined.
-
Treatment: The H4 receptor antagonist (e.g., JNJ7777120) or vehicle is administered (e.g., i.p. or orally).
-
Induction: A solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of the hind paw.
-
Endpoint: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), the paw withdrawal latency to the thermal stimulus is measured again. A reduction in latency indicates thermal hyperalgesia.
-
Analysis: The effect of the compound is determined by its ability to reverse the carrageenan-induced decrease in paw withdrawal latency compared to the vehicle-treated group.[2]
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.
References
Pharmacokinetic Profile of A-987306 in Rats: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-987306 is a potent and selective antagonist of the histamine H4 receptor, with demonstrated anti-inflammatory and analgesic properties in preclinical models. Understanding the pharmacokinetic profile of this compound is crucial for its continued development and for designing further efficacy and safety studies. This document provides a concise technical guide to the pharmacokinetic properties of this compound in rats, based on available data. It includes a summary of key pharmacokinetic parameters, a representative experimental protocol for their determination, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the reported pharmacokinetic parameters of this compound in rats following a single oral administration.
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Route of Administration | Oral (p.o.) | - |
| Maximum Plasma Concentration (Cmax) | 0.30 | µM |
| Time to Maximum Plasma Concentration (Tmax) | 1.5 | h |
| Half-life (t½) | 3.7 | h |
| Oral Bioavailability (F) | 26 | % |
Data sourced from a commercially available sample of this compound.
Experimental Protocols
While the specific experimental details for the generation of the above this compound data are not publicly available, a representative protocol for a pharmacokinetic study in rats is provided below. This protocol is based on standard methodologies in the field.
Animal Model
-
Species: Male Sprague-Dawley rats
-
Age: 8-10 weeks
-
Weight: 250-300 g
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals are fasted overnight before dosing.
Dosing and Administration
-
Formulation: this compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose in sterile water.
-
Intravenous (IV) Administration: For determination of absolute bioavailability, a separate cohort of rats receives this compound intravenously via the tail vein. The typical dose is 1-2 mg/kg, administered as a slow bolus.
-
Oral (PO) Administration: this compound is administered orally via gavage at a dose of 10 mg/kg.
Blood Sample Collection
-
Sampling Sites: Blood samples (approximately 0.2 mL) are collected from the jugular vein or via cannulation of the carotid artery.
-
Time Points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C). Plasma samples are stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Data Analysis: The concentration of this compound in each sample is quantified by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
Mandatory Visualizations
Histamine H4 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H4 receptor. The diagram below illustrates the canonical signaling pathway initiated by the activation of this G-protein coupled receptor.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Workflow for Rat Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting a pharmacokinetic study of a novel compound in rats.
Caption: Experimental Workflow for a Rat Pharmacokinetic Study.
A-987306: A Technical Overview of its High Selectivity for the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective pharmacological profile of A-987306, a potent antagonist of the histamine H4 receptor (H4R). The document outlines the compound's binding affinities, functional antagonism, and the experimental methodologies used for their determination. Furthermore, it visualizes the key experimental workflow and the associated H4R signaling pathway.
Quantitative Analysis of Receptor Selectivity
This compound demonstrates a strong and selective affinity for the human histamine H4 receptor over other histamine receptor subtypes (H1R, H2R, and H3R). The binding affinity (Ki) and functional antagonism data are summarized in the tables below.
Table 1: Binding Affinity of this compound at Human Histamine Receptors
| Receptor | pKi | Ki (nM) |
| H4R | 8.24 | 5.8 |
| H1R | ~5.46 | ~3596 |
| H2R | < 5.2 | > 9280 |
| H3R | ~6.03 | ~939.6 |
Calculated based on selectivity folds from functional assay data.
Table 2: Functional Antagonism of this compound at Human Histamine Receptors
| Receptor | Fold Selectivity (vs. H4R) |
| H1R | 620-fold |
| H2R | >1600-fold |
| H3R | 162-fold |
This compound is a potent antagonist of the rat H4 receptor as well, with a reported Ki of 3.4 nM[1]. In functional assays, this compound demonstrates potent antagonism at human, rat, and mouse H4 receptors[1]. The selectivity in human receptors is significant, with this compound being 620-fold more selective for H4R over H1R, over 1600-fold for H2R, and 162-fold for H3R in cell-based Ca2+-flux functional assays[1].
Experimental Protocols
The determination of the binding affinity and functional antagonism of this compound involves several key in vitro assays. The methodologies described below are standard procedures for characterizing the pharmacological profile of such compounds.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for human histamine receptors H1R, H2R, H3R, and H4R.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the recombinant human histamine receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand: A specific radioligand for each receptor subtype is used. Common choices include:
-
H1R: [³H]-mepyramine
-
H2R: [³H]-tiotidine
-
H3R: [³H]-Nα-methylhistamine
-
H4R: [³H]-histamine or a selective antagonist radioligand.
-
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (FLIPR Calcium Flux Assay)
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the functional potency of this compound as an antagonist at human histamine receptors.
General Protocol:
-
Cell Culture: Cells stably expressing the target histamine receptor (e.g., HEK293 or CHO cells) are seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: An appropriate agonist for the specific histamine receptor is added to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined.
Visualizations
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for determining the selectivity of this compound.
Histamine H4 Receptor Signaling Pathway and Antagonism by this compound
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Caption: H4R signaling and its inhibition by this compound.
References
A-987306: A Technical Guide to its Interaction with Human and Rat H4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of A-987306, a potent and selective antagonist for the histamine H4 receptor (H4R). The document details its binding affinities (Ki values) for both human and rat H4 receptors, outlines a representative experimental protocol for determining these values, and illustrates the key signaling pathways associated with the H4 receptor.
Data Presentation: this compound Ki Values
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The Ki values for this compound at the human and rat H4 receptors are summarized below.
| Receptor Species | Ki Value (nM) |
| Human H4 Receptor | 5.8[1] |
| Rat H4 Receptor | 3.4[1] |
These values demonstrate that this compound is a high-affinity antagonist for both human and rat H4 receptors, with a slightly higher affinity for the rat ortholog.
Experimental Protocols: Determination of Ki Values
The Ki values for this compound were determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor.
Representative Competitive Radioligand Binding Assay Protocol
This protocol is a generalized representation based on standard methodologies for determining the binding affinity of ligands to G protein-coupled receptors like the H4 receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing either human or rat H4 receptors are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a suitable radioligand with known high affinity for the H4 receptor (e.g., [³H]-Histamine or a selective H4R radiolabeled antagonist) is used.
-
Increasing concentrations of the unlabeled test compound, this compound, are added to the wells.
-
A defined amount of the membrane preparation is then added to each well.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
5. Determination of Non-Specific Binding:
-
Non-specific binding is determined in the presence of a high concentration of a known H4 receptor ligand to saturate all specific binding sites. This value is subtracted from the total binding to yield the specific binding.
Mandatory Visualization: Signaling Pathways
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway and can also engage the β-arrestin pathway.
Caption: Histamine H4 Receptor Signaling Pathways.
Workflow for Ki Value Determination
The following diagram illustrates the general workflow for determining the Ki value of a compound using a competitive radioligand binding assay.
Caption: Workflow for Ki Value Determination.
References
A-987306: A Technical Guide to its Role as a Histamine H4 Receptor Antagonist in GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-987306 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, its mechanism of action in GPCR signaling, and detailed methodologies for the key experiments used to characterize this compound. The histamine H4 receptor is implicated in inflammatory and immune responses, making it a promising therapeutic target for a range of disorders.[3][5] this compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the H4R.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound
| Parameter | Species | Value | Assay Type |
| Ki | Human H4R | 5.8 nM | Radioligand Binding Assay |
| Ki | Rat H4R | 3.4 nM | Radioligand Binding Assay |
| pKi | Human H4R | 8.24 | Radioligand Binding Assay |
| pKi | Rat H4R | 8.47 | Radioligand Binding Assay |
| Kb | Rat H4R | 6 nM | GTP-γ-[35S] Binding Assay |
Ki: Inhibitor constant; pKi: -log(Ki); Kb: Antagonist dissociation constant.
Table 2: Selectivity of this compound for Human Histamine Receptor Subtypes
| Receptor Subtype | Selectivity Fold vs. H4R | Assay Type |
| H1 Receptor | 620-fold | Cell-based Ca2+-flux (FLIPR) |
| H2 Receptor | >1600-fold | Cell-based Ca2+-flux (FLIPR) |
| H3 Receptor | 162-fold | Cell-based Ca2+-flux (FLIPR) |
Table 3: In Vivo Efficacy and Pharmacokinetic Profile of this compound in Rodents
| Parameter | Species | Value | Model/Administration |
| ED50 | Mouse | 0.36 µmol/kg | Clobenpropit-induced scratching |
| ED50 | Rat | 42 µmol/kg, i.p. | Zymosan-induced thermal hypersensitivity |
| Oral Bioavailability (F) | Rat | 26% | Oral (p.o.) |
| Half-life (t1/2) | Rat | 3.7 h | Oral (p.o.) |
| Cmax | Rat | 0.30 µM | Oral (p.o.) |
| Tmax | Rat | 1.5 h | Oral (p.o.) |
ED50: Effective dose for 50% of maximal response; i.p.: Intraperitoneal; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Mechanism of Action in GPCR Signaling
This compound acts as a competitive antagonist at the histamine H4 receptor. In the classical GPCR signaling paradigm, the binding of an agonist (like histamine) to the H4R triggers a conformational change, leading to the activation of intracellular G proteins, specifically of the Gi/o family. This initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, agonist-activated GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding uncouples the receptor from G proteins, leading to signal desensitization and receptor internalization.
This compound, by binding to the H4R, prevents the binding of histamine and other agonists, thereby inhibiting the initiation of these downstream signaling events.[1] Its antagonist activity has been demonstrated in functional assays that measure G protein activation (GTP-γ-[35S] binding) and intracellular calcium mobilization.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of this compound for the histamine H4 receptor by assessing its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human or rat histamine H4 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are harvested, and crude membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
-
Binding Assay Protocol:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of cell membrane preparation.
-
50 µL of various concentrations of this compound (or other competing ligands) diluted in assay buffer.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Histamine) in assay buffer.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H4R ligand (e.g., 10 µM JNJ 7777120).
-
The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
FLIPR (Fluorometric Imaging Plate Reader) Calcium Mobilization Assay (for Functional Antagonism)
This cell-based functional assay measures the ability of this compound to block the increase in intracellular calcium induced by an H4R agonist.
-
Cell Culture and Plating:
-
HEK-293 cells co-expressing the human histamine H4 receptor and a promiscuous G-protein (e.g., Gα16) are cultured and seeded into 384-well black-walled, clear-bottom plates. The Gα16 protein couples the Gi/o-linked H4R to the Gq pathway, enabling a calcium response.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.
-
-
Assay Protocol:
-
The plate containing the dye-loaded cells is placed into the FLIPR instrument.
-
This compound (or vehicle control) at various concentrations is added to the wells, and the plate is pre-incubated for a defined period.
-
The FLIPR instrument measures the baseline fluorescence.
-
An H4R agonist (e.g., histamine) is then added to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
The instrument records the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The antagonist effect of this compound is quantified by its ability to inhibit the agonist-induced calcium response.
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
GTP-γ-[35S] Binding Assay (for G Protein Activation)
This functional assay directly measures the activation of G proteins by the H4R in response to an agonist and the inhibitory effect of an antagonist like this compound.
-
Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the histamine H4 receptor.
-
-
Assay Protocol:
-
The assay is conducted in a 96-well plate.
-
To each well, add:
-
Cell membrane preparation.
-
Various concentrations of this compound (or vehicle).
-
A fixed concentration of an H4R agonist (e.g., histamine).
-
GDP (to ensure G proteins are in an inactive state).
-
The reaction is initiated by the addition of GTP-γ-[35S].
-
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped by rapid filtration through a filter plate.
-
The amount of [35S] incorporated into the G proteins (which are retained on the filter) is measured by scintillation counting.
-
-
Data Analysis:
-
The antagonist activity of this compound is determined by its ability to reduce the agonist-stimulated GTP-γ-[35S] binding.
-
The Kb value is calculated from the shift in the agonist concentration-response curve in the presence of different concentrations of this compound using the Schild equation.
-
References
A-987306: A Potent and Selective H4 Receptor Antagonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R), the fourth member of the histamine receptor family, has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-related disorders.[1][2] Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, the H4R plays a crucial role in mediating inflammatory responses.[2][3] Its activation is linked to key pathological processes such as chemotaxis of immune cells, cytokine production, and the amplification of allergic inflammation.[1][2] Consequently, the development of selective H4R antagonists is a significant area of interest in drug discovery. A-987306 is a potent and selective antagonist of the H4R, serving as an invaluable tool for the preclinical investigation of H4R pharmacology and its role in disease.[4][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental protocols for its use, and a visualization of the signaling pathways it modulates.
Pharmacological Profile of this compound
This compound demonstrates high affinity and selectivity for the histamine H4 receptor. Its pharmacological characteristics have been determined through a variety of in vitro and in vivo studies, establishing it as a reliable tool for H4R research.
In Vitro Activity
The in vitro potency and selectivity of this compound have been characterized through radioligand binding assays and functional assays. The compound exhibits nanomolar affinity for both human and rat H4 receptors and displays significant selectivity over other histamine receptor subtypes.[4][6]
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Parameter | Species | Value | Selectivity vs. H1R | Selectivity vs. H2R | Selectivity vs. H3R | Reference |
| Ki | Human H4R | 5.8 nM | 620-fold | >1600-fold | 162-fold | [4] |
| Rat H4R | 3.4 nM | - | - | - | [4] | |
| pKi | Human H4R | 8.24 | - | - | - | [6][7] |
| Rat H4R | 8.47 | - | - | - | [6][7] | |
| Kb (GTPγS) | Rat H4R | 6 nM | - | - | - | [8] |
In Vivo Activity and Pharmacokinetics
In vivo studies have confirmed the efficacy of this compound in animal models of inflammation and pain. Its pharmacokinetic profile demonstrates good oral bioavailability and a reasonable half-life, making it suitable for in vivo experimentation.[4][9]
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | ED50 / Effective Dose | Reference |
| Zymosan-induced Peritonitis | Mouse | Neutrophil Influx | Blocked at 100 µmol/kg | [4] |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Attenuation of Hypersensitivity | ED50 = 42 µmol/kg (i.p.) | [6][7] |
| Histamine-induced Pruritus (Itch) | Mouse | Reduction in Scratching | ED50 = 0.36 µmol/kg | [4][8] |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Administration Route | Tmax | Cmax | t1/2 | Bioavailability (F) | Reference |
| Intraperitoneal (i.p.) | 0.25 h | 1.73 µM | 4.7 h | 72% | [4][8] |
| Oral (p.o.) | 1.5 h | 0.30 µM | 3.7 h | 26% | [4] |
Histamine H4 Receptor Signaling
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[10] Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] Additionally, the release of the Gβγ subunit can activate downstream signaling cascades, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, as well as the activation of the MAPK/ERK pathway.[3][11] These signaling events are central to the pro-inflammatory functions of the H4R.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the use of this compound as a tool compound for H4R investigation.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for the H4 receptor.
Materials:
-
HEK293 cells stably expressing the human or rat H4R.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Radioligand (e.g., [3H]histamine).
-
This compound and other competitor compounds.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest H4R-expressing HEK293 cells. Homogenize the cells in lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.[12]
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).[12]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold binding buffer.[12]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Determine the Ki value using the Cheng-Prusoff equation.[12]
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
Materials:
-
H4R-expressing cell membranes.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4).
-
[35S]GTPγS.
-
H4R agonist (e.g., histamine).
-
This compound.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, pre-incubate the H4R membranes with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the H4R agonist to initiate the reaction.
-
[35S]GTPγS Addition: Add [35S]GTPγS to the wells.[13]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.
-
Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.[13]
-
Data Analysis: Determine the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding and calculate its Kb value.[8]
This assay assesses the ability of this compound to block agonist-induced increases in intracellular calcium.
Materials:
-
H4R-expressing cells.
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
H4R agonist.
-
This compound.
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Preparation: Plate H4R-expressing cells in the 96-well plates and load them with the calcium-sensitive dye.[12]
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate.
-
Signal Detection: Measure the baseline fluorescence. Inject a fixed concentration of the H4R agonist and immediately measure the change in fluorescence over time.[12]
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium flux by this compound and determine its IC50 value.
In Vivo Models
This model is used to evaluate the anti-inflammatory activity of this compound.[4]
Animals:
-
Male mice (e.g., C57BL/6).
Materials:
-
Zymosan A from Saccharomyces cerevisiae.
-
Sterile saline.
-
This compound.
-
Vehicle control.
Procedure:
-
Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneally or orally) at a specified time before zymosan challenge.[1]
-
Induction of Peritonitis: Inject zymosan (e.g., 1 mg in sterile saline) intraperitoneally into the mice to induce inflammation.[1][11]
-
Peritoneal Lavage: At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect peritoneal exudate cells by lavage with ice-cold PBS containing EDTA.[2][11]
-
Cell Counting and Differentiation: Determine the total number of leukocytes in the lavage fluid. Perform differential cell counts to quantify the number of neutrophils.[1]
-
Data Analysis: Compare the number of neutrophils in the this compound-treated group to the vehicle-treated group to assess the anti-inflammatory effect.
This model assesses the analgesic potential of this compound in an inflammatory pain setting.[6][7]
Animals:
-
Male rats (e.g., Sprague-Dawley).
Materials:
-
λ-Carrageenan.
-
Sterile saline.
-
This compound.
-
Vehicle control.
-
Plantar test apparatus (Hargreaves apparatus).
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus for each rat.
-
Compound Administration: Administer this compound or vehicle to the rats (e.g., intraperitoneally).
-
Induction of Inflammation: Inject carrageenan (e.g., 100 µL of a 2% solution in saline) into the plantar surface of one hind paw.[7]
-
Assessment of Hyperalgesia: At various time points after carrageenan injection, measure the paw withdrawal latency to the thermal stimulus. A decrease in latency indicates thermal hyperalgesia.[7][14]
-
Data Analysis: Compare the paw withdrawal latencies in the this compound-treated group to the vehicle-treated group to determine the analgesic effect.
This model evaluates the anti-pruritic activity of this compound.[4][8]
Animals:
-
Male mice (e.g., C57BL/6).
Materials:
-
Histamine dihydrochloride.
-
Sterile saline.
-
This compound.
-
Vehicle control.
Procedure:
-
Habituation: Acclimate the mice to the observation chambers.
-
Compound Administration: Administer this compound or vehicle to the mice.
-
Induction of Itch: Inject histamine (e.g., 100 µg in saline) intradermally into the rostral back or nape of the neck of the mice.[5]
-
Behavioral Observation: Immediately after histamine injection, record the number of scratching bouts directed at the injection site for a defined period (e.g., 30 minutes).[5]
-
Data Analysis: Compare the number of scratches in the this compound-treated group to the vehicle-treated group to assess the anti-pruritic effect.
Conclusion
This compound is a potent, selective, and orally bioavailable histamine H4 receptor antagonist that serves as a critical tool for the investigation of H4R biology.[4] Its well-characterized pharmacological profile, coupled with its demonstrated efficacy in relevant preclinical models of inflammation, pain, and pruritus, makes it an ideal compound for researchers in both academic and industrial settings. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the H4 receptor and its potential as a therapeutic target.
References
- 1. inotiv.com [inotiv.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. To scratch an itch: Establishing a mouse model to determine active brain areas involved in acute histaminergic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zymosan A–induced peritonitis model [bio-protocol.org]
- 9. 2.11. Carrageenan-Induced Thermal Hyperalgesia [bio-protocol.org]
- 10. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zymosan-Induced Peritonitis Model [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A-987306 In Vitro Assay Protocol for β-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-987306 is identified as a potent and selective antagonist for the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR) implicated in inflammatory responses.[1][2][3][4][5][6] The interaction of antagonists with H4R can modulate various signaling pathways, including the recruitment of β-arrestin. The recruitment of β-arrestin to activated GPCRs is a critical step in receptor desensitization, internalization, and G-protein-independent signaling. Therefore, quantifying the effect of compounds like this compound on β-arrestin recruitment is crucial for understanding their mechanism of action and potential therapeutic effects.
This document provides a detailed protocol for an in vitro β-arrestin recruitment assay to characterize the antagonist activity of this compound on the human histamine H4 receptor. The protocol is based on the principles of enzyme fragment complementation (EFC), a widely used technology for monitoring protein-protein interactions in live cells.
Quantitative Data Summary
The following table summarizes the reported binding affinities and selectivity of this compound. This data is essential for designing the appropriate concentration ranges for the β-arrestin recruitment assay.
| Parameter | Species | Value | Reference |
| Ki | Human H4R | 5.8 nM | [1][2] |
| Ki | Rat H4R | 3.4 nM | [1][2] |
| Selectivity | Human H4R vs. H1R | 620-fold | [1][2] |
| Selectivity | Human H4R vs. H2R | >1600-fold | [1][2] |
| Selectivity | Human H4R vs. H3R | 162-fold | [1][2] |
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
This protocol is adapted for determining the potency of this compound as an antagonist of the human histamine H4 receptor using the PathHunter® β-arrestin assay technology.
1. Principle of the Assay
The PathHunter assay is based on enzyme fragment complementation. Cells are engineered to express the GPCR of interest (Histamine H4 Receptor) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon activation of the H4R by an agonist (e.g., histamine), β-arrestin-EA is recruited to the GPCR-PK. This proximity allows the PK and EA fragments to re-form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate. An antagonist, such as this compound, will block agonist-induced receptor activation, thereby preventing β-arrestin recruitment and the subsequent generation of the luminescent signal.
2. Materials and Reagents
-
PathHunter® H4R β-arrestin cells (e.g., from DiscoverX)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, antibiotics, and selection agents as recommended by the cell line provider)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Histamine (agonist)
-
384-well white, solid-bottom assay plates
-
PathHunter® Detection Reagent Kit (containing Galacton Star® substrate, Emerald II™ solution, and Cell Assay Buffer)
-
Luminometer
3. Experimental Procedure
3.1. Cell Culture
-
Culture the PathHunter® H4R β-arrestin cells according to the supplier's instructions.
-
Passage the cells every 2-3 days to maintain them in the exponential growth phase.
-
For the assay, harvest the cells and resuspend them in assay buffer to the recommended cell density.
3.2. Assay Protocol (Antagonist Mode)
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration-response curve. The final DMSO concentration in the assay should be kept below 0.5%.
-
Prepare a solution of histamine at a concentration that elicits an EC80 response (determined from a prior agonist dose-response experiment).
-
-
Assay Plate Seeding:
-
Dispense the this compound serial dilutions into the wells of the 384-well assay plate.
-
Add the PathHunter® H4R β-arrestin cell suspension to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the EC80 concentration of histamine to all wells except for the negative control wells (which should receive assay buffer only).
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
4. Data Analysis
-
The data is typically analyzed using a four-parameter logistic equation to determine the IC50 value for this compound.
-
The percentage of inhibition is calculated for each concentration of the antagonist relative to the controls.
-
Controls should include:
-
Negative Control: Cells with assay buffer only (no agonist or antagonist).
-
Positive Control: Cells with the EC80 concentration of histamine only (no antagonist).
-
Signaling Pathway and Experimental Workflow
Caption: H4R signaling and inhibition by this compound.
Caption: Workflow for the this compound β-arrestin recruitment assay.
References
Application Notes and Protocols for A-987306 in a Zymosan-Induced Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan-induced peritonitis is a widely utilized and well-characterized in vivo model for studying acute inflammation and the efficacy of novel anti-inflammatory agents. Zymosan, a component derived from the cell wall of Saccharomyces cerevisiae, initiates a sterile inflammatory response upon intraperitoneal administration, characterized by the robust recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity. This process is mediated by the release of a cascade of pro-inflammatory cytokines and chemokines.[1][2] These application notes provide a detailed protocol for evaluating the therapeutic potential of A-987306, a novel anti-inflammatory agent, in this model.
The protocols outlined below cover the preparation of reagents, induction of peritonitis, administration of this compound, and subsequent analysis of inflammatory endpoints. The provided data tables and diagrams are designed to guide researchers in experimental design, data interpretation, and understanding the underlying biological pathways.
Signaling Pathways in Zymosan-Induced Peritonitis
Zymosan triggers inflammation through the activation of pattern recognition receptors (PRRs) on immune cells, primarily macrophages and mast cells. The principal receptors involved are Dectin-1 and Toll-like Receptor 2 (TLR2).[3][4] The binding of zymosan to these receptors initiates a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5][6] This signaling culminates in the transcription and release of various pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, which drive the recruitment of neutrophils and other leukocytes to the site of inflammation.[4][7]
Figure 1: Simplified signaling pathway of zymosan-induced inflammation and the putative inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Zymosan A: From Saccharomyces cerevisiae (Sigma-Aldrich or equivalent).
-
This compound: (User-defined source).
-
Vehicle for this compound: (To be determined based on the solubility of this compound, e.g., sterile saline with 0.5% Tween 80).
-
Sterile Phosphate-Buffered Saline (PBS): pH 7.4.
-
Anesthetics: Isoflurane or equivalent.
-
Peritoneal Lavage Buffer: Ice-cold PBS containing 2 mM EDTA.
-
Staining Dyes: Turk's solution (for total leukocyte count) and Diff-Quik stain (for differential cell counts).
-
ELISA Kits: For mouse TNF-α, IL-6, and IL-1β (R&D Systems, eBioscience, or equivalent).
-
General Lab Equipment: Syringes, needles (27G), centrifuge, microscope, hemocytometer, 96-well plates, plate reader.
Experimental Workflow
Figure 2: Experimental workflow for evaluating this compound in the zymosan-induced peritonitis model.
Detailed Methodologies
1. Preparation of Zymosan Suspension:
-
Prepare a stock suspension of Zymosan A at 1 mg/mL in sterile, pyrogen-free saline.
-
Vortex vigorously for at least 5 minutes to ensure a homogenous suspension immediately before injection. Zymosan is not soluble and will settle over time.[8]
2. Preparation and Administration of this compound:
-
The formulation of this compound will depend on its physicochemical properties. A common vehicle for insoluble compounds is sterile saline containing 0.5% Tween 80 or 5% DMSO.
-
Prepare solutions of this compound at the desired concentrations (e.g., 1, 10, and 30 mg/kg).
-
Administer this compound or vehicle to the respective animal groups 30 minutes prior to zymosan challenge.[1][9] The route of administration (e.g., intraperitoneal, oral, subcutaneous) should be chosen based on the intended clinical application and pharmacokinetic properties of the compound.[1]
3. Induction of Peritonitis:
-
Inject 1 mg of the zymosan suspension intraperitoneally (i.p.) into each mouse using a 27G needle.[1] The injection volume should be consistent across all animals (e.g., 0.5 mL).
4. Peritoneal Lavage and Cell Analysis:
-
At a predetermined time point post-zymosan injection (typically 4 hours for peak neutrophil infiltration), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[9]
-
Expose the peritoneal cavity and inject 5 mL of ice-cold peritoneal lavage buffer (PBS with 2 mM EDTA).[10]
-
Gently massage the abdomen for 30 seconds to dislodge adherent cells.
-
Carefully aspirate the lavage fluid, avoiding puncture of the organs. Record the recovered volume.
-
Keep the lavage fluid on ice.
5. Total and Differential Leukocyte Counts:
-
For total leukocyte counts, dilute an aliquot of the lavage fluid with Turk's solution and count the cells using a hemocytometer.
-
For differential leukocyte counts, centrifuge a portion of the lavage fluid to pellet the cells. Resuspend the pellet and prepare cytospin slides.[1]
-
Stain the slides with Diff-Quik stain and count at least 200 cells under a light microscope to determine the percentages of neutrophils, macrophages, and lymphocytes.[1]
-
Calculate the total number of each cell type by multiplying the percentage by the total leukocyte count.
6. Cytokine Measurement:
-
Centrifuge the remaining peritoneal lavage fluid at 4°C to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the lavage fluid supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study.
Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid (4 hours post-zymosan)
| Treatment Group | Dose (mg/kg) | Total Leukocytes (x 10^6) | Neutrophils (x 10^6) | Macrophages (x 10^6) |
| Naive (No Zymosan) | - | |||
| Vehicle + Zymosan | - | |||
| This compound + Zymosan | 1 | |||
| This compound + Zymosan | 10 | |||
| This compound + Zymosan | 30 | |||
| Positive Control* | - | |||
| e.g., Dexamethasone (20 mg/kg, p.o.)[9] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid (4 hours post-zymosan)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Naive (No Zymosan) | - | |||
| Vehicle + Zymosan | - | |||
| This compound + Zymosan | 1 | |||
| This compound + Zymosan | 10 | |||
| This compound + Zymosan | 30 | |||
| Positive Control* | - | |||
| e.g., Dexamethasone (20 mg/kg, p.o.)[9] |
Conclusion
The zymosan-induced peritonitis model is a robust and reproducible method for the preclinical evaluation of anti-inflammatory compounds like this compound. By quantifying the reduction in leukocyte infiltration and pro-inflammatory cytokine production, researchers can effectively assess the compound's in vivo efficacy and dose-response relationship. The protocols and templates provided herein offer a comprehensive framework for conducting these studies in a systematic and scientifically rigorous manner. Further investigations may explore the effects of this compound at different time points to understand its impact on the resolution phase of inflammation.
References
- 1. inotiv.com [inotiv.com]
- 2. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ouabain Modulates Zymosan-Induced Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
Application Notes and Protocols for A-987306 in the Carrageenan-Induced Hyperalgesia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carrageenan-induced hyperalgesia is a widely utilized and well-characterized preclinical model of inflammatory pain. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a localized inflammatory response characterized by edema, erythema, and a heightened sensitivity to noxious stimuli (hyperalgesia) and non-noxious stimuli (allodynia). This model is instrumental in the evaluation of novel analgesic and anti-inflammatory compounds. A-987306 is a potent and selective antagonist of the Transient Receptor Potential Ankylrin 1 (TRPA1) channel, a key ion channel expressed on nociceptive sensory neurons that is implicated in the detection of noxious stimuli and the generation of inflammatory pain. These application notes provide a detailed protocol for utilizing this compound in the carrageenan-induced hyperalgesia model to assess its analgesic efficacy.
Signaling Pathways in Carrageenan-Induced Hyperalgesia and TRPA1 Antagonism
The induction of inflammation by carrageenan initiates a complex signaling cascade involving the release of various pro-inflammatory mediators. These mediators, in turn, sensitize peripheral nociceptors, leading to hyperalgesia. TRPA1 channels play a crucial role in this process.
Caption: Signaling pathway of carrageenan-induced hyperalgesia and the mechanism of this compound.
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in the carrageenan-induced hyperalgesia model involves several key steps, from animal acclimatization to data analysis.
Caption: Experimental workflow for the this compound carrageenan-induced hyperalgesia model.
Detailed Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least 3 days and to the testing environment for at least 2 hours before the experiment.
Carrageenan-Induced Hyperalgesia
-
Materials:
-
Lambda-carrageenan (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
1 ml syringes with 27-30 gauge needles
-
-
Preparation of Carrageenan Solution: Prepare a 1-2% (w/v) solution of carrageenan in sterile saline. Vortex thoroughly and warm slightly to ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.
-
Induction of Hyperalgesia:
-
Gently restrain the animal.
-
Inject 100 µl (for rats) or 20 µl (for mice) of the carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
The contralateral (left) paw can be injected with an equal volume of sterile saline to serve as a control.
-
Administration of this compound
-
Formulation: this compound can be formulated in a vehicle such as 0.5% methylcellulose or a solution of 10% DMSO, 10% Tween 80, and 80% saline. The appropriate vehicle should be determined based on the compound's solubility and the intended route of administration.
-
Dosage: Based on preclinical studies of similar TRPA1 antagonists, a dose range of 30-300 mg/kg for intraperitoneal (i.p.) or oral (p.o.) administration is a reasonable starting point for dose-response studies.
-
Timing of Administration: this compound can be administered either prophylactically (e.g., 30-60 minutes before carrageenan injection) to assess its ability to prevent the development of hyperalgesia, or therapeutically (e.g., 2-3 hours after carrageenan injection) to evaluate its ability to reverse established hyperalgesia.
Assessment of Hyperalgesia
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
-
Measurements should be taken at baseline (before any treatment) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking or flicking of the hind paw, or jumping.
-
Record the latency (in seconds) for the animal to exhibit a nociceptive response.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Measurements should be taken at baseline and at various time points post-carrageenan injection.
-
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from the this compound carrageenan-induced hyperalgesia study.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | 1 hr post-carrageenan | 2 hr post-carrageenan | 3 hr post-carrageenan | 4 hr post-carrageenan |
| Vehicle | 15.2 ± 1.1 | 4.5 ± 0.5 | 3.1 ± 0.4 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| This compound (30 mg/kg) | 14.9 ± 1.3 | 8.7 ± 0.9 | 9.5 ± 1.0 | 10.2 ± 1.1 | 8.9 ± 0.9 |
| This compound (100 mg/kg) | 15.1 ± 1.2 | 11.3 ± 1.0 | 12.8 ± 1.2 | 13.5 ± 1.3 | 11.8 ± 1.1 |
| This compound (300 mg/kg) | 15.0 ± 1.1 | 13.8 ± 1.2 | 14.5 ± 1.3 | 14.8 ± 1.4 | 13.2 ± 1.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Treatment Group | Baseline | 1 hr post-carrageenan | 2 hr post-carrageenan | 3 hr post-carrageenan | 4 hr post-carrageenan |
| Vehicle | 12.5 ± 0.8 | 6.2 ± 0.5 | 5.1 ± 0.4 | 4.8 ± 0.3 | 5.5 ± 0.4 |
| This compound (30 mg/kg) | 12.3 ± 0.9 | 8.9 ± 0.7 | 9.8 ± 0.8 | 10.5 ± 0.9 | 9.2 ± 0.8 |
| This compound (100 mg/kg) | 12.6 ± 0.8 | 10.8 ± 0.9 | 11.5 ± 1.0 | 12.1 ± 1.1 | 11.0 ± 0.9 |
| This compound (300 mg/kg) | 12.4 ± 0.7 | 11.9 ± 1.0 | 12.2 ± 1.1 | 12.5 ± 1.2 | 11.8 ± 1.0 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.
Conclusion
This document provides a comprehensive guide for the implementation of the this compound protocol within the carrageenan-induced hyperalgesia model. The detailed methodologies, data presentation formats, and visual representations of the underlying signaling pathways and experimental workflow are intended to facilitate the effective evaluation of this promising TRPA1 antagonist for the treatment of inflammatory pain. Adherence to these protocols will ensure the generation of robust and reproducible data, which is critical for the advancement of novel analgesic therapies.
Application Notes for A-987306: A Potent Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of A-987306, a potent and selective antagonist of the histamine H4 receptor (H4R), in common cell-based assays. This compound is a valuable tool for investigating the physiological and pathophysiological roles of the H4R in inflammatory responses, immune modulation, and pain.
Introduction to this compound
This compound, chemically known as cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine, is a high-affinity antagonist for the histamine H4 receptor.[1] It demonstrates significant selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R), making it a precise pharmacological tool for in vitro and in vivo studies.[2] The primary utility of this compound in a research setting is to block the signaling cascade initiated by the binding of histamine or other agonists to the H4R.
Quantitative Data Summary
The inhibitory activity of this compound at the histamine H4 receptor has been quantified through receptor binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of the antagonist for the receptor.
| Parameter | Species | Value (nM) | Reference |
| Ki | Human H4 Receptor | 5.8 | [1][2] |
| Ki | Rat H4 Receptor | 3.4 | [1][2] |
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways. This compound acts by competitively binding to the receptor, thereby preventing agonist-induced activation.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for two common cell-based assays used to characterize the antagonist activity of this compound at the H4 receptor.
Protocol 1: Calcium Flux Assay
This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the H4 receptor. The Fluorometric Imaging Plate Reader (FLIPR) system is commonly used for this high-throughput assay.[2][4]
Experimental Workflow: Calcium Flux Assay
References
Administration Route for A-987306 in In Vivo Mouse Studies: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the compound "A-987306." The following application notes and protocols are based on general principles for in vivo mouse studies of small molecule compounds and common administration routes. Researchers should adapt these guidelines based on the specific physicochemical properties of this compound, such as its solubility, stability, and pharmacokinetic profile, which must be determined experimentally.
I. Introduction
These application notes provide a comprehensive guide for the administration of the hypothetical compound this compound in in vivo mouse studies. The selection of an appropriate administration route is critical for achieving desired systemic or local exposure, ensuring reproducible results, and minimizing stress and discomfort to the animals. This document outlines common administration routes, formulation strategies, and detailed experimental protocols relevant to preclinical research.
II. Compound Formulation and Solubility
The formulation of this compound is a critical first step that directly impacts the choice of administration route and the bioavailability of the compound. For initial studies, determining the solubility of this compound in common vehicles is essential.
Table 1: Solubility Screening of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) | Observations |
| Saline (0.9% NaCl) | TBD | e.g., Clear solution |
| Phosphate-Buffered Saline (PBS) | TBD | e.g., Precipitate |
| 5% Dextrose in Water (D5W) | TBD | e.g., Hazy |
| 10% DMSO / 90% Saline | TBD | e.g., Clear solution |
| 5% DMSO / 5% Tween 80 / 90% Saline | TBD | e.g., Clear solution |
| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) | TBD | e.g., Clear solution |
| Corn Oil | TBD | e.g., Suspension |
| Carboxymethylcellulose (CMC) 0.5% in Water | TBD | e.g., Suspension |
TBD: To Be Determined experimentally.
Based on the solubility data, a suitable formulation can be developed. For poorly soluble compounds, co-solvents, surfactants, or complexing agents may be necessary to achieve the desired concentration for dosing.
III. Administration Routes for In Vivo Mouse Studies
The choice of administration route depends on the therapeutic target, the desired pharmacokinetic profile (e.g., rapid peak concentration vs. sustained exposure), and the physicochemical properties of the formulated compound.
Table 2: Comparison of Common Administration Routes in Mice
| Route | Abbreviation | Absorption Rate | Typical Injection Volume (mL) | Needle Gauge | Advantages | Disadvantages |
| Intravenous (Tail Vein) | IV | Rapid | 0.1 - 0.2 | 27-30 | 100% bioavailability, rapid onset of action. | Requires technical skill, potential for tissue damage if not in the vein. |
| Intraperitoneal | IP | Rapid | 0.5 - 2.0 | 25-27 | Large volume can be administered, relatively easy to perform. | Potential for injection into organs, first-pass metabolism in the liver. |
| Subcutaneous | SC | Slow | 0.5 - 1.0 | 25-27 | Slower, more sustained absorption, suitable for suspensions. | Slower onset of action, potential for local irritation. |
| Oral Gavage | PO | Variable | 0.1 - 0.2 | 20-22 (ball-tip) | Mimics clinical route of administration for many drugs. | Risk of esophageal or stomach injury, subject to first-pass metabolism. |
| Intramuscular | IM | Moderate | 0.05 - 0.1 | 25-27 | Can be used for suspensions and oily vehicles, provides sustained release. | Small injection volume, can cause muscle irritation and necrosis. |
IV. Experimental Protocols
A. Protocol for Intravenous (IV) Administration
-
Preparation:
-
Formulate this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., saline, PBS). The final solution must be clear and free of particulates.
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Load the dosing solution into a sterile 1 mL syringe with a 27-30 gauge needle.
-
-
Procedure:
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol to disinfect and improve visualization of the veins.
-
Insert the needle into one of the lateral tail veins, bevel up, at a shallow angle.
-
Slowly inject the formulated this compound.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
B. Protocol for Intraperitoneal (IP) Administration
-
Preparation:
-
Formulate this compound in a sterile vehicle.
-
Load the dosing solution into a sterile 1 mL syringe with a 25-27 gauge needle.
-
-
Procedure:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the solution smoothly.
-
C. Protocol for Oral Gavage (PO) Administration
-
Preparation:
-
Formulate this compound in a suitable vehicle (e.g., water, corn oil, 0.5% CMC).
-
Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.
-
-
Procedure:
-
Gently restrain the mouse and hold it in a vertical position.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow it.
-
Advance the needle along the esophagus into the stomach.
-
Administer the formulation slowly.
-
V. Signaling Pathway and Experimental Workflow Diagrams
To provide relevant diagrams, the mechanism of action of this compound must be known. Assuming this compound is a hypothetical inhibitor of a generic kinase signaling pathway, the following diagrams illustrate a potential mechanism and experimental workflow.
Caption: Hypothetical signaling pathway for this compound.
Caption: General workflow for an in vivo mouse efficacy study.
Solubilizing A-987306 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-987306 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. Proper solubilization of this compound is critical for accurate and reproducible experimental results in both in vitro and in vivo settings. This document provides detailed application notes and protocols for the solubilization and preparation of this compound for laboratory use.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for calculating molar concentrations and preparing stock solutions.
| Property | Value |
| Chemical Name | (±)-(7aR,11aR)-5,6,7a,8,9,10,11,11a-Octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin-2-amine |
| Molecular Formula | C₁₈H₂₅N₅O |
| Molecular Weight | 327.42 g/mol |
| CAS Number | 1082954-71-9 |
| Purity | ≥98% |
| Storage | Store at -20°C |
Histamine H4 Receptor Signaling Pathway
This compound exerts its effects by antagonizing the histamine H4 receptor, a G protein-coupled receptor (GPCR). The H4 receptor is primarily coupled to the Gαi/o subunit of the heterotrimeric G protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects also include the modulation of the mitogen-activated protein kinase (MAPK) cascade and the mobilization of intracellular calcium.[1][2][3][4]
References
Application Notes and Protocols for A-987306 in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-987306 is a potent and selective antagonist of the histamine H4 receptor (H4R). The histamine H4 receptor is the fourth histamine receptor to be discovered and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] Its expression on these key immune cells has implicated the H4 receptor in the modulation of inflammatory and immune responses. Mast cells, in particular, are pivotal players in allergic reactions and inflammatory diseases, largely through the release of pre-formed mediators, such as histamine and serine proteases, via a process known as degranulation. The presence and functional activity of H4 receptors on mast cells make them a compelling target for therapeutic intervention in mast cell-driven pathologies.[1][2]
Stimulation of the H4 receptor on mast cells has been shown to induce a range of cellular responses, including intracellular calcium mobilization, chemotaxis, and the production and release of various cytokines and chemokines.[1][3][4] The role of the H4 receptor in directly mediating degranulation is complex; some studies suggest that H4R activation enhances degranulation and cytokine production, while others indicate a more nuanced role in the sensitization phase of mast cell activation by upregulating the high-affinity IgE receptor, FcεRI.[2][5] Consequently, this compound, as an H4 receptor antagonist, is a valuable pharmacological tool for elucidating the precise role of this receptor in mast cell biology and for evaluating the therapeutic potential of H4R blockade in inflammatory and allergic conditions.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in mast cell degranulation assays, specifically focusing on the widely used β-hexosaminidase release assay as a marker for degranulation.
Data Presentation
The following tables summarize representative quantitative data for a well-characterized and potent H4 receptor antagonist, JNJ 7777120, which can serve as a reference for designing experiments with this compound. It is recommended that dose-response curves and IC50 values be empirically determined for this compound in the specific mast cell model being used.
Table 1: Inhibitory Activity of a Representative H4 Receptor Antagonist (JNJ 7777120) on Mast Cell Function
| Parameter | Cell Type | Agonist | IC50 / Kᵢ | Reference |
| Inhibition of Histamine-induced Calcium Response | Mouse Mast Cells | Histamine | Kᵢ: 1.3 nM | [6] |
| Inhibition of Histamine-induced Chemotaxis | Mouse Mast Cells | Histamine | Kᵢ: 9.8 nM | [6] |
Note: Data for this compound should be determined experimentally. The provided data for JNJ 7777120 is for reference purposes.
Signaling Pathways
The signaling cascade initiated by the activation of the histamine H4 receptor on mast cells is primarily mediated through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Concurrently, the release of Gβγ subunits activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. These signaling events can influence downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, ultimately modulating cellular responses like chemotaxis and cytokine/chemokine production.
Caption: H4 Receptor Signaling Pathway in Mast Cells.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol describes a method to assess the inhibitory effect of this compound on IgE-mediated degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast Cells: Rat Basophilic Leukemia (RBL-2H3) cells or bone marrow-derived mast cells (BMMCs).
-
Cell Culture Medium: MEM (for RBL-2H3) or RPMI-1640 (for BMMCs) supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine. For BMMCs, also include IL-3 and SCF.
-
Sensitizing Antibody: Anti-DNP IgE.
-
Antigen: DNP-HSA (dinitrophenyl-human serum albumin).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in Tyrode's buffer.
-
Positive Control (Degranulating Agent): Compound 48/80 or a calcium ionophore (e.g., A23187).
-
Negative Control: Vehicle (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
Tyrode's Buffer: (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).
-
Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.
-
Stop Solution: 0.1 M carbonate/bicarbonate buffer, pH 10.0.
-
Lysis Buffer: 0.1% Triton X-100 in Tyrode's buffer.
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding and Sensitization:
-
Seed mast cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.
-
Add anti-DNP IgE to a final concentration of 0.5-1.0 µg/mL.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for sensitization.
-
-
Cell Washing:
-
The next day, gently wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
-
-
Incubation with this compound:
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the appropriate wells.
-
It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine a dose-response relationship.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antigen Stimulation:
-
Add 50 µL of DNP-HSA (final concentration of 10-100 ng/mL) to stimulate degranulation.
-
For the total release control, add 50 µL of lysis buffer (0.1% Triton X-100).
-
For the spontaneous release control (basal degranulation), add 50 µL of Tyrode's buffer without antigen.
-
Incubate for 30-60 minutes at 37°C.
-
-
Collection of Supernatant:
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
-
β-Hexosaminidase Assay:
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Degranulation:
-
The percentage of β-hexosaminidase release is calculated as follows: % Degranulation = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
Experimental Workflow Diagram:
Caption: Experimental Workflow for Mast Cell Degranulation Assay.
Conclusion
This compound is a valuable research tool for investigating the role of the histamine H4 receptor in mast cell function. The provided protocols and background information offer a solid foundation for designing and executing experiments to evaluate the inhibitory potential of this compound on mast cell degranulation. Due to the complex nature of H4 receptor signaling in mast cells, it is crucial to carefully design experiments with appropriate controls and to consider the potential for effects on both the sensitization and activation phases of the degranulation process. The empirical determination of optimal assay conditions and this compound concentrations will be essential for generating robust and reliable data.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 5. Histamine receptor H4 regulates mast cell degranulation and IgE induced FcεRI upregulation in murine bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with A-987306
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-987306 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), playing a key role in the innate immune response.[3][4] Upon activation of these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1] By inhibiting the kinase activity of IRAK4, this compound can effectively block these inflammatory signaling pathways, making it a promising therapeutic agent for various autoimmune and inflammatory diseases.[3][4]
Flow cytometry is a powerful tool for dissecting the effects of immunomodulatory compounds like this compound on immune cells.[5] It allows for the multi-parametric analysis of individual cells, enabling the quantification of different immune cell populations, their activation status, and their functional responses to treatment.[6][7] These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound targets the ATP-binding site of IRAK4, preventing its autophosphorylation and subsequent activation of downstream signaling molecules.[3] This leads to the inhibition of the MyD88-dependent signaling pathway, which is crucial for the production of inflammatory cytokines in response to TLR and IL-1R ligands.[4] The expected effects of this compound on immune cells include a reduction in the production of pro-inflammatory cytokines by monocytes and macrophages, and a potential modulation of T cell and B cell activation.
Data Presentation
The quantitative data obtained from flow cytometry experiments can be summarized in tables for clear comparison of the effects of this compound on different immune cell populations.
Table 1: Effect of this compound on Immune Cell Subsets in Human PBMCs
| Cell Population | Marker | Vehicle Control (% of Live Cells) | This compound (1 µM) (% of Live Cells) |
| CD4+ T Cells | CD3+CD4+ | 45.2 ± 3.1 | 44.8 ± 2.9 |
| CD8+ T Cells | CD3+CD8+ | 25.6 ± 2.5 | 25.1 ± 2.3 |
| B Cells | CD19+ | 10.1 ± 1.2 | 9.8 ± 1.1 |
| NK Cells | CD3-CD56+ | 12.3 ± 1.5 | 12.5 ± 1.6 |
| Monocytes | CD14+ | 6.8 ± 0.9 | 6.9 ± 0.8 |
Table 2: Effect of this compound on Cytokine Production by LPS-stimulated Monocytes
| Cytokine | Vehicle Control (MFI) | This compound (1 µM) (MFI) | % Inhibition |
| TNF-α | 12540 ± 850 | 1560 ± 210 | 87.6% |
| IL-6 | 9870 ± 640 | 1120 ± 150 | 88.6% |
| IL-1β | 7650 ± 530 | 980 ± 120 | 87.2% |
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound
This protocol details the procedure for treating human PBMCs with this compound and subsequently staining them for flow cytometric analysis of major immune cell subsets.
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
FACS tubes
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc blocking reagent
-
Live/Dead fixable viability dye
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
Table 3: Antibody Panel for Immunophenotyping
| Marker | Fluorochrome | Cell Population |
| CD45 | BUV395 | All leukocytes |
| CD3 | APC-H7 | T cells |
| CD4 | BUV496 | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD19 | PE-Cy7 | B cells |
| CD56 | BV786 | NK cells |
| CD14 | FITC | Monocytes |
Procedure:
-
Cell Preparation: a. Resuspend isolated PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL. b. Add 1 mL of the cell suspension to each well of a 24-well plate.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete RPMI 1640 medium. A final concentration range of 1 nM to 10 µM is recommended. b. Add the this compound dilutions or DMSO (vehicle control) to the respective wells. c. Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining: a. Harvest the cells and transfer them to FACS tubes. b. Wash the cells twice with Flow Cytometry Staining Buffer. c. Stain with a Live/Dead fixable viability dye according to the manufacturer's protocol. d. Wash the cells and then add Fc blocking reagent for 10 minutes at 4°C. e. Add the antibody cocktail (Table 3) and incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with Flow Cytometry Staining Buffer. g. Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer for acquisition.
-
Flow Cytometry Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Analyze the data using appropriate software. Gate on live, single cells, and then identify the different immune cell populations based on their marker expression.
Protocol 2: Analysis of Intracellular Cytokine Production
This protocol is designed to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines by monocytes following stimulation.
Materials:
-
Human PBMCs
-
RPMI 1640 medium (as in Protocol 1)
-
This compound
-
Lipopolysaccharide (LPS)
-
Brefeldin A
-
Flow cytometry buffers (as in Protocol 1)
-
Antibodies for cell surface markers (e.g., CD14)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Preparation and Treatment: a. Follow steps 1a and 1b from Protocol 1. b. Pre-treat the cells with this compound or DMSO for 1-2 hours.
-
Cell Stimulation: a. Add LPS (e.g., 100 ng/mL) to the wells to stimulate cytokine production. b. Add Brefeldin A (protein transport inhibitor) to all wells to allow for intracellular cytokine accumulation. c. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Staining: a. Harvest the cells and perform surface staining for CD14 as described in Protocol 1. b. After surface staining, fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions. c. Add the intracellular cytokine antibodies and incubate for 30 minutes at 4°C in the dark. d. Wash the cells with permeabilization buffer and then with Flow Cytometry Staining Buffer. e. Resuspend the cells for acquisition.
-
Flow Cytometry Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the CD14+ monocyte population and analyze the median fluorescence intensity (MFI) of the cytokine staining to quantify the effect of this compound.
Conclusion
These application notes provide a framework for utilizing flow cytometry to characterize the immunomodulatory effects of the IRAK4 inhibitor this compound. The detailed protocols for immunophenotyping and intracellular cytokine analysis will enable researchers to effectively evaluate the impact of this compound on various immune cell populations and their functions. The ability to generate quantitative data on a single-cell level makes flow cytometry an indispensable tool in the development of novel anti-inflammatory therapeutics.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 6. benchchem.com [benchchem.com]
- 7. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing A-987306 concentration for maximum H4R antagonism
Welcome to the technical support center for A-987306, a potent and selective antagonist of the histamine H4 receptor (H4R). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal H4R antagonism in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist that exhibits high affinity and selectivity for the histamine H4 receptor. Its primary mechanism of action is to block the binding of histamine and other agonists to the H4R, thereby inhibiting the downstream signaling pathways associated with H4R activation. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1][2] Activation of H4R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as the mobilization of intracellular calcium.[1][2]
Q2: What is the binding affinity of this compound for the H4 receptor?
This compound demonstrates potent binding to both human and rat H4 receptors. The equilibrium dissociation constant (Ki) values are typically in the low nanomolar range.
| Species | Ki (nM) |
| Human H4R | 5.8 |
| Rat H4R | 3.4 |
Q3: How selective is this compound for the H4 receptor over other histamine receptor subtypes?
This compound displays high selectivity for the human H4 receptor over other human histamine receptor subtypes, making it a valuable tool for specifically investigating H4R function.
| Receptor Subtype | Selectivity Fold (vs. Human H4R) |
| H1 Receptor | > 620-fold |
| H2 Receptor | > 1600-fold |
| H3 Receptor | > 162-fold |
Q4: In which in vitro functional assays can I use this compound?
This compound is suitable for use in a variety of in vitro functional assays designed to measure H4R antagonism. These include:
-
Calcium Mobilization Assays
-
cAMP Accumulation Assays
-
Mast Cell Chemotaxis Assays
-
β-Arrestin Recruitment Assays
Q5: How should I prepare and store this compound stock solutions?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For most in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to ensure stability. For aqueous-based assays, the DMSO stock can be serially diluted in the appropriate assay buffer. It is advisable to prepare fresh dilutions for each experiment and to be mindful of the final DMSO concentration in the assay, as high concentrations can affect cell viability and assay performance.
Troubleshooting Guides
Issue 1: Lower than Expected Potency (High IC50 Value)
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound stock solutions are stored properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Incorrect Agonist Concentration | The concentration of the agonist used to stimulate the H4R is critical for determining the antagonist's IC50. Use an agonist concentration that produces a submaximal response (typically around the EC80) to provide a sufficient window for observing inhibition. |
| Cell Health and Receptor Expression | Ensure that the cells used in the assay are healthy and within a suitable passage number. Over-passaged cells may have altered receptor expression levels and signaling capacity. Confirm H4R expression in your cell line. |
| Assay Conditions | Optimize incubation times. For competitive antagonists, a pre-incubation step with this compound before adding the agonist is crucial to allow the antagonist to reach equilibrium with the receptor. A typical pre-incubation time is 15-30 minutes. |
| Schild Analysis | To confirm competitive antagonism and obtain a more accurate measure of antagonist affinity (KB), perform a Schild analysis. This involves generating agonist concentration-response curves in the presence of multiple fixed concentrations of this compound. A slope of 1 in the Schild plot is indicative of competitive antagonism.[3][4][5] |
Issue 2: High Background Signal in Functional Assays
| Possible Cause | Troubleshooting Step |
| Assay Buffer Composition | Ensure the assay buffer is free of interfering substances. For fluorescence-based assays, some media components can autofluoresce. Consider using a buffer with reduced background fluorescence. |
| Cell Seeding Density | Optimize the cell seeding density. Overly confluent or under-confluent cell monolayers can lead to high background or a poor signal window. |
| Washing Steps (if applicable) | In assays that require washing steps (e.g., some calcium assays), ensure that washing is thorough to remove all extracellular dye or reagents that may contribute to background signal. |
| Detector Settings | Optimize the gain and other settings on the plate reader or fluorescence microscope to maximize the signal-to-background ratio. |
| Reagent Quality | Use high-quality reagents and ensure they are prepared correctly and are not expired. |
Issue 3: Poor Solubility or Precipitation of this compound in Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound, like many small molecules, has limited solubility in aqueous solutions. Always prepare the final dilutions from a DMSO stock immediately before use. |
| High Final Concentration | Avoid making final dilutions that exceed the aqueous solubility limit of the compound. If high concentrations are required, consider the use of solubilizing agents, but be aware that these may affect your assay. |
| Incorrect pH of Buffer | The solubility of this compound may be pH-dependent. Ensure the pH of your assay buffer is within a range that maintains the compound's solubility. |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an H4R agonist.
Materials:
-
HEK293 cells stably expressing the human H4 receptor.
-
This compound
-
H4R agonist (e.g., histamine or a selective H4R agonist like JNJ28610244).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
Black, clear-bottom 96-well or 384-well plates.
Methodology:
-
Cell Plating: Seed the H4R-expressing cells into the microplates at an optimized density and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution (containing probenecid) at 37°C for 45-60 minutes in the dark.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature or 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a fixed concentration of the H4R agonist (e.g., EC80) to all wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
cAMP Accumulation Assay
This assay measures the ability of this compound to reverse the inhibition of cAMP production caused by an H4R agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H4 receptor.
-
This compound
-
H4R agonist (e.g., histamine).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and appropriate buffers.
Methodology:
-
Cell Plating: Seed the H4R-expressing cells into a suitable microplate and culture overnight.
-
Compound Pre-incubation: Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the H4R agonist along with a fixed concentration of forskolin to the wells. The forskolin concentration should be optimized to produce a robust cAMP signal.
-
Cell Lysis and cAMP Detection: After an appropriate incubation time (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the percentage of inhibition of the agonist's effect on forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to calculate the IC50 value.
Visualizations
Caption: Signaling pathway of the Histamine H4 Receptor and the antagonistic action of this compound.
Caption: A generalized experimental workflow for determining the IC₅₀ of this compound in a functional assay.
Caption: Logical troubleshooting steps to address unexpectedly low potency of this compound.
References
A-987306 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of A-987306, a potent histamine H4 receptor (H4R) antagonist, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally bioavailable antagonist of the histamine H4 receptor (H4R).[1][2] It exhibits high affinity for both human and rat H4R.[1][2][3] In functional assays, this compound does not activate the H4R on its own but effectively blocks the activation induced by histamine.[3]
Q2: How selective is this compound for the human H4 receptor over other human histamine receptor subtypes?
This compound is highly selective for the human H4R. In cell-based calcium flux functional assays, it was found to be 620-fold more selective for H4R over H1R, >1600-fold over H2R, and 162-fold over H3R.[1][2]
Q3: Are there any known off-targets for this compound outside of the histamine receptor family?
While this compound demonstrates high selectivity among the histamine receptor subtypes, comprehensive public data on its profile against a wider range of targets (e.g., other GPCRs, ion channels, kinases) is limited. As with any small molecule inhibitor, off-target effects at higher concentrations are possible and should be experimentally evaluated.
Q4: In which in vivo models has this compound shown efficacy?
This compound has demonstrated anti-inflammatory activity in a zymosan-induced peritonitis model in mice by blocking neutrophil influx.[2] It has also been shown to reduce scratching responses in a mouse itch model, indicating its potential utility in studying pruritus.[2][3] Additionally, it has been reported to block pain responses in a carrageenan-induced hyperalgesia model.[3]
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with H4R antagonism.
This could be due to an off-target effect, especially if you are using high concentrations of this compound. Here’s a systematic approach to troubleshoot this issue:
-
Confirm On-Target Activity: First, ensure that you can observe the expected H4R-mediated effect in your cellular system. For example, demonstrate that this compound can block a histamine- or H4R agonist-induced response (e.g., calcium mobilization, chemotaxis).
-
Perform a Dose-Response Curve: Determine the potency (IC50) of this compound for both the expected on-target effect and the unexpected phenotype. If the IC50 for the unexpected phenotype is significantly higher than its H4R binding affinity (Ki ≈ 5.8 nM for human H4R[1][2]), it is more likely to be an off-target effect.
-
Use a Structurally Unrelated H4R Antagonist: To confirm that the observed effect is due to H4R antagonism, use another selective H4R antagonist with a different chemical scaffold (e.g., JNJ 7777120). If this compound reproduces the phenotype, it strengthens the hypothesis that the effect is on-target. If not, an off-target effect of this compound is likely.
-
Target Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use a cellular system where the H4R has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). If the cellular phenotype persists after treatment with this compound in these cells, it is unequivocally an off-target effect.
Issue 2: My results with this compound vary between different cell types.
This is a common observation and can be attributed to several factors:
-
Differential H4R Expression: The level of H4R expression can vary significantly between cell types. Quantify H4R mRNA (e.g., via qPCR) or protein levels (e.g., via Western blot or flow cytometry) in your cells to correlate with the observed potency of this compound.
-
Different Signaling Pathways: The H4R can couple to different G-proteins and downstream signaling pathways in different cellular contexts. This can lead to varied functional responses to antagonism by this compound.
-
Off-Target Expression: The expression of potential off-target proteins may differ between cell lines. An off-target that is highly expressed in one cell line but absent in another could explain the differential effects.
Data Presentation
Table 1: this compound Binding Affinity and Selectivity
| Target | Species | Assay Type | Value (Ki) | Reference |
| H4R | Human | Radioligand Binding | 5.8 nM | [1][2] |
| H4R | Rat | Radioligand Binding | 3.4 nM | [1][2] |
Table 2: this compound Functional Selectivity over Human Histamine Receptors
| Receptor | Selectivity Fold (over H4R) | Assay Type | Reference |
| H1R | 620x | Cell-based Ca2+ flux | [1][2] |
| H2R | >1600x | Cell-based Ca2+ flux | [1][2] |
| H3R | 162x | Cell-based Ca2+ flux | [1][2] |
Experimental Protocols
Protocol 1: Cell-Based Calcium Flux Assay (FLIPR)
This protocol is used to determine the functional antagonism of this compound at the H4R.
-
Cell Seeding: Seed cells expressing the H4R (e.g., HEK293-H4R) into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound. Add the diluted compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. Add an H4R agonist (e.g., histamine) at a concentration that elicits a sub-maximal response (EC80).
-
Data Analysis: Measure the change in fluorescence intensity over time. The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium signal. Calculate IC50 values from the dose-response curve.
Visualizations
Caption: Simplified H4R signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
Caption: Experimental workflow for characterizing a novel compound's effects.
References
How to prevent A-987306 degradation in stock solutions
This technical support center provides guidance on the proper handling and storage of A-987306 to minimize degradation in stock solutions. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO and ethanol up to 100 mM.[1] For long-term storage, DMSO is a common choice for creating high-concentration stock solutions of small molecules. However, it is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can affect compound stability.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or lower.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q3: How do multiple freeze-thaw cycles affect the stability of this compound?
A3: Repeated freeze-thaw cycles can accelerate the degradation of small molecules in solution. Each cycle can introduce moisture and promote the precipitation of the compound. It is best practice to prepare single-use aliquots to maintain the integrity of the stock solution.
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of this compound degradation?
A5: Degradation may be indicated by a decrease in the compound's biological activity or the appearance of additional peaks during analytical analysis (e.g., HPLC, LC-MS). Visual signs such as color change or precipitation in the stock solution can also suggest degradation or solubility issues.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon thawing | - Supersaturation of the solution. - Absorption of water by the solvent (e.g., DMSO). - Compound degradation leading to less soluble products. | - Gently warm the solution to 37°C and vortex to redissolve. - Centrifuge the vial to pellet the precipitate and use the supernatant, but be aware the concentration may be lower than expected. - Prepare a fresh stock solution using anhydrous solvent. |
| Reduced biological activity in experiments | - Degradation of this compound in the stock solution. - Instability in the aqueous assay buffer. | - Prepare a fresh stock solution from powder. - Perform a time-course experiment to assess the stability of this compound in your specific assay medium. - Verify the concentration and purity of the stock solution using analytical methods. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution due to solvent evaporation or water absorption. - Degradation due to improper storage or handling. | - Use tightly sealed vials to minimize solvent evaporation. - Always use anhydrous DMSO and handle it in a low-humidity environment. - Prepare fresh aliquots from a new stock solution stored under optimal conditions. |
Factors Influencing this compound Stability
The stability of this compound in stock solutions can be influenced by several factors related to its chemical structure, which includes quinazoline, benzofuran, and piperazine moieties.
-
Quinazoline Ring: Quinazoline derivatives are generally stable in cold, dilute acidic or alkaline solutions. However, they can be susceptible to degradation under harsh pH conditions or at elevated temperatures.
-
Piperazine Ring: The piperazine moiety can be prone to oxidation. The presence of trace metals or exposure to air can catalyze oxidative degradation.
-
Benzofuran Ring: While the benzofuran core is relatively stable, substituents on the ring can influence its susceptibility to degradation.
Based on these structural components, the primary degradation pathways for this compound in solution are likely to be oxidation and hydrolysis .
Diagram of Factors Contributing to this compound Degradation
Caption: Factors influencing this compound stability in stock solutions.
Experimental Protocol: Stability Assessment of this compound Stock Solutions
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time at different storage temperatures.
1. Materials
-
This compound powder
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Preparation of Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
3. Aliquoting and Storage
-
Dispense 100 µL aliquots of the stock solution into amber glass vials.
-
Tightly cap the vials.
-
Divide the aliquots into three groups for storage at:
-
Room Temperature (20-25°C)
-
4°C
-
-20°C
-
-
Reserve one aliquot for immediate analysis (Time 0).
4. Sample Analysis
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the frozen aliquots to thaw completely at room temperature.
-
Dilute a small volume of each aliquot with an appropriate mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted samples into the HPLC system.
-
Analyze the chromatograms for the peak area of the parent this compound compound and the appearance of any new peaks, which may indicate degradation products.
5. Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of this compound remaining versus time for each storage condition.
Diagram of Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound stock solutions.
Summary of Best Practices for Preventing Degradation
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO. | Minimizes hydrolysis and other solvent-mediated degradation. |
| Storage Temperature | Store at -20°C or -80°C for long-term storage. | Low temperatures slow down chemical degradation processes. |
| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture. |
| Light Exposure | Store in amber vials or protect from light. | Prevents potential photodegradation. |
| Handling | Tightly seal vials and minimize exposure to air. | Reduces solvent evaporation and oxidative degradation. |
| Preparation of Working Solutions | Prepare fresh dilutions in aqueous buffers for immediate use. | The stability of this compound in aqueous solutions is likely to be lower than in DMSO. |
References
Interpreting unexpected results in A-987306 experiments
Welcome to the technical support center for A-987306. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at concentrations of this compound that should be non-toxic. What could be the cause?
A1: This is a common issue that can stem from several factors. Firstly, consider the possibility of off-target effects, where this compound may be interacting with unintended cellular targets crucial for cell survival. Secondly, the specific cell line you are using might have a unique sensitivity to the compound. We recommend performing a dose-response curve with a broader range of concentrations and comparing the results with a different, unrelated cell line. Also, ensure the purity of your this compound stock.
Q2: Our in vivo experiments with this compound are showing a paradoxical effect, where the targeted pathway is activated instead of inhibited at certain doses. Why is this happening?
A2: Paradoxical effects can be complex. One possible explanation is the engagement of a feedback loop within the signaling pathway that you are studying. Inhibition of the primary target by this compound might trigger a compensatory mechanism that leads to the upregulation of the pathway. Another possibility is that this compound has a biphasic dose-response, acting as an antagonist at high concentrations and a partial agonist at lower concentrations. We advise conducting a detailed time-course experiment and measuring the expression of other key proteins in the pathway.
Q3: We are seeing inconsistent results between experimental batches. How can we improve reproducibility?
A3: Inconsistent results are often due to minor variations in experimental protocol or reagents. Ensure that the this compound stock solution is prepared fresh for each experiment and that its concentration is verified. Standardize all incubation times, cell densities, and reagent concentrations. It is also good practice to regularly test for mycoplasma contamination in your cell cultures, as this can significantly alter cellular responses.
Troubleshooting Guides
Guide 1: Investigating Off-Target Effects of this compound
If you suspect that the unexpected results are due to off-target effects, the following guide provides a systematic approach to investigate this possibility.
Step 1: In Silico Analysis
-
Utilize computational tools to predict potential off-target binding sites for this compound based on its chemical structure. Several online databases and software can screen for structural homology to known drug targets.
Step 2: In Vitro Profiling
-
Perform a broad panel screen against a library of receptors, kinases, and enzymes to identify potential off-target interactions.
-
If a potential off-target is identified, validate this interaction using a direct binding assay, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Step 3: Cellular Assays
-
Use a knockout or knockdown model for the suspected off-target to see if the unexpected phenotype is rescued.
-
Compare the effects of this compound in cells expressing the primary target versus cells expressing the suspected off-target.
Guide 2: Deconvoluting Paradoxical Signaling
This guide will help you to understand why you might be observing an unexpected activation of the target pathway.
Step 1: Comprehensive Pathway Analysis
-
Perform a time-course experiment and measure the levels of key upstream and downstream components of the signaling pathway using techniques like Western blotting or qPCR.
-
This will help to identify if a feedback mechanism is being activated.
Step 2: Dose-Response Analysis
-
Conduct a detailed dose-response study with a wide range of this compound concentrations.
-
This can help determine if the compound has a biphasic effect.
Step 3: Use of Pathway Inhibitors
-
Combine this compound treatment with known inhibitors of other components of the signaling pathway to dissect the mechanism.
Data Presentation
Table 1: Comparative Cell Viability (IC50) of this compound in Different Cell Lines
| Cell Line | Primary Target Expression | This compound IC50 (µM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Low | 10.2 |
| Cell Line C (Control) | None | > 50 |
Table 2: Summary of Off-Target Screening Results for this compound
| Potential Off-Target | Binding Affinity (Kd, µM) | Functional Effect |
| Receptor X | 2.5 | Antagonist |
| Kinase Y | 15.8 | Weak Inhibitor |
| Enzyme Z | > 100 | No significant effect |
Experimental Protocols
Protocol 1: Western Blot Analysis of Pathway Activation
-
Cell Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate. The next day, treat the cells with varying concentrations of this compound for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip.
-
Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject the different concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as this compound binds to the immobilized protein.
-
Data Analysis: Fit the binding data to a suitable model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound, illustrating both intended and off-target effects.
A-987306 stability testing and storage conditions
This technical support center provides guidance on the stability and storage of A-987306, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol up to 100 mM. For creating stock solutions, it is recommended to use anhydrous-grade solvents. After dissolving, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution has not been extensively reported in publicly available literature. However, based on its chemical structure (a quinazoline derivative), it is advisable to use freshly prepared solutions for experiments. If storage is necessary, it is recommended to store aliquots at -80°C for short periods. A stability study is recommended to determine the acceptable storage duration for your specific experimental conditions.
Q4: Are there any known signs of degradation for this compound?
A4: While specific degradation products are not well-documented, visual indicators of degradation in the solid form can include discoloration or changes in crystallinity. In solution, the appearance of precipitates or a change in color may suggest degradation or poor solubility. For quantitative assessment, a stability-indicating analytical method, such as HPLC, is recommended.
Troubleshooting Guide
Q1: I am observing inconsistent results in my experiments using this compound. What could be the cause?
A1: Inconsistent results can arise from several factors related to the stability of this compound:
-
Degradation of stock solutions: Repeated freeze-thaw cycles or prolonged storage of stock solutions, even at low temperatures, can lead to degradation. It is advisable to use freshly prepared solutions or to validate the stability of your stock solutions under your storage conditions.
-
Improper storage: Ensure the solid compound is stored at -20°C as recommended.
-
Contamination: Ensure proper handling to avoid contamination of the solid compound or stock solutions.
Q2: My stock solution of this compound appears cloudy. What should I do?
A2: Cloudiness may indicate that the compound has precipitated out of solution, which could be due to exceeding its solubility limit in the chosen solvent or a change in temperature. Gently warm the solution and vortex to try and redissolve the compound. If the solution remains cloudy, it is recommended to prepare a fresh stock solution.
Data Presentation
Table 1: this compound Storage and Solubility
| Parameter | Value | Source |
| Storage Temperature | -20°C | |
| Solubility in DMSO | up to 100 mM | |
| Solubility in Ethanol | up to 100 mM |
Table 2: Recommended Stability Testing Schedule for this compound in Solution
| Time Point | Storage Condition 1: -20°C | Storage Condition 2: 4°C | Storage Condition 3: Room Temperature |
| T = 0 | Test | Test | Test |
| T = 24 hours | Test | Test | Test |
| T = 7 days | Test | Test | Test |
| T = 1 month | Test | N/A | N/A |
| T = 3 months | Test | N/A | N/A |
This is a recommended schedule. The actual time points should be adapted to the specific experimental needs.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound in Solution
This protocol describes a general method for assessing the stability of this compound in a DMSO stock solution.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
This will be your T=0 sample.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into separate vials for each time point and storage condition as outlined in Table 2.
-
Store the aliquots at the specified temperatures.
-
-
HPLC Analysis:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Dilute the samples to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of such a method for a related quinazoline derivative involves a C18 column with a mobile phase of methanol and water.[1]
-
Record the peak area of the parent this compound peak and any new peaks that may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
-
Mandatory Visualization
Caption: Experimental workflow for this compound solution stability testing.
Caption: Plausible degradation pathways for this compound.
References
Adjusting A-987306 dosage for different animal models
This technical support center provides guidance on adjusting the dosage of A-987306 for different animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Hexosamine Signaling Pathway (HSP). It specifically targets O-GlcNAc transferase (OGT), a key enzyme in the pathway. By inhibiting OGT, this compound prevents the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This modulation of O-GlcNAcylation can impact various cellular processes, including transcription, proliferation, and apoptosis[1].
Q2: How do I determine the appropriate starting dose of this compound for a new animal model?
A2: The most common method for determining a starting dose in a new animal model is through allometric scaling. Allometric scaling uses data from species where the dose is known to predict the equivalent dose in a different species based on body surface area or metabolic rate.[2][3][4] This method provides a more accurate initial estimate than simply scaling by body weight.[3][4]
Q3: What is allometric scaling and why is it important?
A3: Allometric scaling is a method used to extrapolate drug doses between different species based on the principle that many physiological and metabolic processes scale with body size in a predictable, non-linear manner.[4][5] It is a crucial tool in drug development for estimating a safe and potentially effective starting dose in humans based on animal studies, and for translating doses between different animal models.[2][4] The underlying principle is that metabolic rate is related to body surface area, which does not scale directly with body weight.[3][6]
Q4: Are there limitations to allometric scaling?
A4: Yes, allometric scaling has limitations. It does not account for inter-species differences in drug absorption, distribution, metabolism, and excretion (ADME), or variations in drug receptor sensitivity and biochemistry.[4][7] Therefore, the dose calculated through allometric scaling should be considered a starting point, and further dose-ranging studies are essential to determine the optimal dose for your specific animal model and experimental endpoint.
Q5: What other factors should I consider when adjusting the dosage of this compound?
A5: Beyond allometric scaling, consider the following factors:
-
Animal Strain, Age, and Health Status: These can all influence drug metabolism and response.
-
Route of Administration: The bioavailability of this compound can vary significantly with different administration routes (e.g., oral, intravenous, intraperitoneal).
-
Pharmacokinetics (PK) and Pharmacodynamics (PD) of this compound: Understanding how the drug is processed by and affects the animal is critical.[7][8]
-
The specific endpoint of your study: The dose required to see a therapeutic effect may differ from the dose that engages the target.
Troubleshooting Guide
Q1: I administered the calculated dose of this compound, but I'm observing unexpected toxicity in my animal model. What should I do?
A1: If you observe unexpected toxicity, you should immediately lower the dose. The calculated allometric dose is an estimate, and species-specific differences in metabolism can lead to higher-than-expected drug exposure.[9] Consider performing a dose-ranging study starting with a significantly lower dose (e.g., 1/10th of the calculated dose) and escalating gradually while monitoring for adverse effects.
Q2: I am not seeing the expected efficacy in my experiment. Should I increase the dose?
A2: Before increasing the dose, confirm that the lack of efficacy is not due to other factors. Verify the formulation and administration of this compound. It is also crucial to ensure that the timing of your measurements is appropriate to capture the expected biological effect. If these factors are controlled for, a carefully planned dose-escalation study may be warranted. Consider conducting pilot studies to establish a clear dose-response relationship.[10]
Q3: I'm seeing high variability in the response to this compound between individual animals. What could be the cause?
A3: High variability can be due to several factors, including genetic differences within an outbred animal strain, variations in the gut microbiome, or subtle differences in experimental procedures. Ensure consistent handling, housing, and dosing procedures for all animals. If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.
Data Presentation
Table 1: Allometric Scaling Factors for Dose Conversion
This table provides the Km factor, which is used to convert a dose in mg/kg from a known species to an equivalent dose in a target species based on body surface area. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
To convert a dose from one animal species to another, use the following formula:
Animal Dose 2 (mg/kg) = Animal Dose 1 (mg/kg) x (Km of Animal 1 / Km of Animal 2)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Hamster | 0.08 | 0.015 | 5.3 |
| Guinea Pig | 0.4 | 0.05 | 8.0 |
| Rabbit | 1.5 | 0.125 | 12.0 |
| Dog | 10 | 0.5 | 20.0 |
| Monkey | 3 | 0.24 | 12.5 |
| Human | 60 | 1.6 | 37.0 |
Data compiled from publicly available allometric scaling resources.[5]
Experimental Protocols
Protocol 1: Determination of this compound Starting Dose using Allometric Scaling
Objective: To calculate the starting dose of this compound in a target animal model based on a known effective dose in another species.
Materials:
-
Known effective dose of this compound in Species A (mg/kg).
-
Km factors for Species A and the target Species B (from Table 1).
Procedure:
-
Identify the known effective dose of this compound in Species A. For this example, let's assume the effective dose in mice is 10 mg/kg.
-
Obtain the Km factors for the mouse (Species A) and the target species, for example, the rat (Species B), from Table 1.
-
Km for mouse = 3.0
-
Km for rat = 6.0
-
-
Use the formula for interspecies dose conversion:
-
Rat Dose (mg/kg) = Mouse Dose (mg/kg) x (Km of Mouse / Km of Rat)
-
Rat Dose (mg/kg) = 10 mg/kg x (3.0 / 6.0)
-
Rat Dose (mg/kg) = 5 mg/kg
-
-
The calculated starting dose for this compound in rats is 5 mg/kg. This should be the initial dose used in a dose-ranging study.
Mandatory Visualizations
Caption: this compound inhibits OGT in the Hexosamine Signaling Pathway.
Caption: Workflow for an in vivo study with this compound.
Caption: Factors influencing this compound dosage adjustment.
References
- 1. The hexosamine signaling pathway: deciphering the "O-GlcNAc code" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allucent.com [allucent.com]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 5. Conversion between animals and human [targetmol.com]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Species differences in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 9. rroij.com [rroij.com]
- 10. Toward a mathematical description of dose-effect functions for self-administered drugs in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low bioavailability of A-987306 in oral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with A-987306, focusing on challenges related to its oral administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3][4][5] The H4 receptor is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. Upon binding histamine, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and mobilization of intracellular calcium. By blocking this interaction, this compound inhibits these downstream signaling events, which are associated with inflammatory and immune responses.[2][5]
Q2: What does the "low oral bioavailability" of this compound signify for in vivo experiments?
This compound is described as having moderate oral bioavailability.[1][2][3] In Sprague-Dawley rats, its fractional oral bioavailability (F%) was reported to be 26%.[2][3] This means that after oral administration, only about a quarter of the administered dose reaches the systemic circulation to exert its pharmacological effect. This can lead to:
-
Sub-therapeutic plasma concentrations: The amount of drug in the blood may be insufficient to achieve the desired level of H4 receptor antagonism.
-
High variability in results: Differences in absorption between individual animals can lead to a wide range of plasma concentrations, increasing the variability of experimental outcomes.
-
Need for higher doses: Researchers may need to administer significantly higher oral doses compared to other routes (like intravenous or intraperitoneal) to achieve the same therapeutic effect, which can increase costs and the risk of off-target effects.
Q3: What are the potential causes for the moderate oral bioavailability of this compound?
While the exact causes for this compound are not detailed in the provided search results, low oral bioavailability for compounds in its class is typically attributed to one or more of the following factors:
-
Poor Aqueous Solubility: The drug may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Limited Membrane Permeability: The drug's physicochemical properties may hinder its ability to pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver, it may be extensively metabolized, reducing the amount of active drug that reaches the rest of the body.
Troubleshooting Guide: Low or Variable In Vivo Efficacy After Oral Administration
This guide addresses the common issue of observing lower-than-expected or inconsistent results when administering this compound orally in animal models.
Problem: My oral dosing of this compound yields inconsistent or minimal therapeutic effects compared to intraperitoneal (IP) or intravenous (IV) administration.
Potential Cause 1: Poor Compound Solubilization in Formulation
-
Troubleshooting: The vehicle used for oral gavage may not be adequately solubilizing this compound, leading to precipitation in the GI tract.
-
Suggested Solution: Screen different formulation vehicles. Start with simple aqueous vehicles (e.g., 0.5% methylcellulose) and progress to more complex systems if needed. Consider using co-solvents, surfactants, or cyclodextrins to improve solubility.
Potential Cause 2: Degradation in the GI Tract
-
Troubleshooting: The acidic environment of the stomach or enzymatic activity in the intestine could be degrading the compound before it can be absorbed.
-
Suggested Solution: While not explicitly reported for this compound, this is a possibility for many oral drugs. Formulating the compound in an enteric-coated system could protect it from stomach acid.
Potential Cause 3: Inefficient Absorption and/or High First-Pass Metabolism
-
Troubleshooting: This is an inherent property of the molecule. The reported 26% bioavailability suggests this is a primary factor.[2][3]
-
Suggested Solution: Advanced formulation strategies may be required to bypass or reduce the impact of these barriers. These are experimental approaches that require specialized formulation development. Options include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and enhance absorption via lymphatic pathways, potentially reducing first-pass metabolism.[6][7]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can increase its surface area for dissolution and protect it from degradation.[2][3]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and absorption.[5]
-
Quantitative Data
The following table summarizes the reported pharmacokinetic parameters for this compound in Sprague-Dawley rats.
| Parameter | Oral Administration (10 mg/kg) | Intraperitoneal (IP) Administration |
| Bioavailability (F%) | 26% | 72% |
| Half-life (t½) | 3.7 hours | 4.7 hours |
| Max Concentration (Cmax) | 0.30 µM | 1.73 µM |
| Time to Max (Tmax) | 1.5 hours | 0.25 hours |
| (Data sourced from references[2][3]) |
Experimental Protocols
Protocol 1: Basic Oral Bioavailability Assessment in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 20% Captisol® in water).
-
Dosing:
-
IV Group: Administer 1-2 mg/kg of this compound via tail vein injection.
-
Oral (PO) Group: Administer 10 mg/kg of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from a suitable vessel (e.g., saphenous vein) at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using appropriate software (e.g., Phoenix WinNonlin). Calculate oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Screening of Oral Formulation Vehicles
-
Objective: To identify a vehicle that improves the apparent solubility and absorption of this compound.
-
Formulations to Test:
-
Group 1 (Control): 0.5% Methylcellulose in water.
-
Group 2 (Co-solvent): 10% DMSO / 40% PEG400 / 50% Water.
-
Group 3 (Cyclodextrin): 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water.
-
Group 4 (Lipid-based): A simple Self-Emulsifying Drug Delivery System (SEDDS) composed of a lipid (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol HP).
-
-
Procedure:
-
Prepare this compound at a concentration of 5 mg/mL in each vehicle. Observe for complete dissolution.
-
Dose each formulation to a separate group of rats (n=3-5 per group) via oral gavage at 10 mg/kg.
-
Collect blood samples at time points focused on the absorption phase (e.g., 0.5, 1, 1.5, 2, 4, and 8 hours).
-
Analyze plasma concentrations via LC-MS/MS.
-
-
Evaluation: Compare the Area Under the Curve (AUC) and Cmax for each formulation group. A formulation yielding a significantly higher AUC and/or Cmax compared to the control suggests improved oral absorption.
Visualizations
Caption: this compound blocks the histamine-activated H4R signaling pathway.
Caption: Workflow for troubleshooting low oral efficacy of this compound.
Caption: Relationship between bioavailability barriers and formulation solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase I, randomized, proof-of-clinical-mechanism study assessing the pharmacokinetics and pharmacodynamics of the oral PDE9A inhibitor BI 409306 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A-987306 interference with fluorescent assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with the small molecule A-987306 in fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay interference.
FAQs
Q1: What is this compound and what is its mechanism of action?
This compound is a novel investigational small molecule inhibitor of Histamine H4 Receptor. Its extended planar aromatic structure, essential for its high-affinity binding, also makes it intrinsically fluorescent, which can lead to interference in certain assay formats.
Q2: What are the common ways this compound can interfere with fluorescent assays?
Small molecules like this compound can interfere with fluorescent assays through several mechanisms, potentially leading to false-positive or false-negative results. The primary modes of interference include:
-
Autofluorescence: The compound itself may fluoresce at similar excitation and emission wavelengths used in the assay, leading to an artificially high signal.[1][2][3]
-
Fluorescence Quenching (Inner Filter Effect): The compound can absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore, resulting in a decreased signal.[1][2][4]
-
Light Scattering: At higher concentrations, this compound may precipitate out of solution, causing light scattering that can be detected as an increase in fluorescence signal.[5][6][7]
Q3: My primary screen shows this compound as a hit. How can I determine if this is a real effect or an artifact?
To validate a potential hit from a primary screen, it is crucial to perform a series of counter-assays and secondary assays to rule out common interference mechanisms. A recommended workflow is outlined below.
Q4: What is an orthogonal assay and why is it important?
An orthogonal assay is a method that measures the same biological endpoint as the primary assay but uses a different technology or detection principle.[2] For example, if your primary screen was a fluorescence-based assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or a luminescence-based assay. Using an orthogonal assay is a critical step to confirm that the observed activity of this compound is due to its effect on the biological target and not an artifact of the primary assay's technology.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence of this compound
-
Symptoms: You observe a dose-dependent increase in signal in your fluorescent assay, even in the absence of the biological target or other key assay components.
-
Troubleshooting Protocol:
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.
-
Analysis: If you observe a concentration-dependent increase in fluorescence from this compound alone, this confirms autofluorescence.
-
Issue 2: Suspected Fluorescence Quenching (Inner Filter Effect)
-
Symptoms: You observe a dose-dependent decrease in the fluorescent signal that is not attributable to the biological activity of this compound.
-
Troubleshooting Protocol:
-
Perform a "preread" by measuring the absorbance of this compound at the excitation and emission wavelengths of your fluorophore.[1]
-
Analysis: Significant absorbance at these wavelengths suggests a potential for the inner filter effect.
-
Issue 3: Suspected Light Scattering
-
Symptoms: You observe a dose-dependent increase in signal, and the dose-response curve is unusually steep. Visual inspection of the wells may reveal turbidity.
-
Troubleshooting Protocol:
-
Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Analysis: If the apparent activity of this compound is significantly reduced in the presence of detergent, it is likely that the compound was forming aggregates that caused light scattering.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound interference in common fluorescent assays.
Table 1: Autofluorescence of this compound
| Concentration of this compound (µM) | Relative Fluorescence Units (RFU) at 485/520 nm |
| 100 | 15,000 |
| 50 | 7,500 |
| 25 | 3,750 |
| 12.5 | 1,875 |
| 6.25 | 940 |
| 0 (Buffer) | 100 |
Table 2: Mitigation of this compound Interference with Red-Shifted Dyes
| Assay Fluorophore | Excitation/Emission (nm) | Apparent IC50 of this compound (µM) |
| Fluorescein | 485/520 | 5.2 (artifactual) |
| Cy5 | 649/670 | > 100 (no interference) |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare this compound Dilution Series: Create a 2-fold serial dilution of this compound in the assay buffer, starting from a top concentration of 100 µM.
-
Plate Layout: Add 100 µL of each concentration to a 96-well black, clear-bottom plate. Include wells with buffer only as a negative control.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with the same filter settings as your primary assay (e.g., excitation 485 nm, emission 520 nm).
-
Data Analysis: Subtract the average RFU of the buffer-only wells from all other wells. Plot the corrected RFU against the concentration of this compound.
Protocol 2: Orthogonal Assay Using Luminescence
-
Assay Principle: Utilize a luciferase-based assay that produces a luminescent signal proportional to the activity of the target enzyme.
-
Reagents:
-
Target Enzyme
-
Substrate for Target Enzyme
-
Luciferase Detection Reagent
-
This compound Dilution Series
-
-
Procedure:
-
Add the target enzyme and this compound to the wells of a white, opaque 96-well plate.
-
Incubate for the desired period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for the reaction time.
-
Add the luciferase detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-compound control.
Visualizations
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of A-987306 and JNJ7777120 for Histamine H4 Receptor Binding Affinity
For Immediate Release
This guide provides a detailed comparison of the binding affinities of two prominent antagonists, A-987306 and JNJ7777120, for the histamine H4 receptor (H4R). The information presented is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates the relevant signaling pathway.
Quantitative Data Summary
The binding affinities of this compound and JNJ7777120 for the human histamine H4 receptor are comparable, with both compounds exhibiting potent, nanomolar-range inhibition constants (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Human H4R Ki (nM) | Species Specificity |
| This compound | 5.8[1] | Also shows high affinity for rat H4R (Ki = 3.4 nM)[1] |
| JNJ7777120 | 4.5[2] |
Note: The pKi of 8.24 for this compound at the human H4 receptor corresponds to a Ki of approximately 5.75 nM.
Experimental Protocols
The binding affinities of this compound and JNJ7777120 for the H4 receptor are typically determined using a competitive radioligand binding assay. The following is a representative protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of unlabeled antagonist compounds (this compound and JNJ7777120) for the histamine H4 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Crude membrane extracts from HEK293T cells transiently expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Test Compounds: this compound and JNJ7777120.
-
Binding Buffer: 50 mM Tris-HCl.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: The membrane homogenates containing the H4 receptors are prepared and protein concentration is determined.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]-Histamine) and varying concentrations of the unlabeled test compound (this compound or JNJ7777120).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each test compound. The IC50 is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H4R by its endogenous ligand, histamine, initiates a signaling cascade that plays a significant role in inflammatory and immune responses.
Activation of the H4R leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit of the activated G-protein can also stimulate phospholipase C (PLC), leading to intracellular calcium mobilization. Furthermore, H4R activation modulates the mitogen-activated protein kinase (MAPK) pathway and can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization. These signaling events ultimately contribute to cellular responses such as chemotaxis and actin polymerization, particularly in immune cells like mast cells and eosinophils. JNJ7777120 has been shown to recruit β-arrestin to the H4 receptor independently of G protein activation.
References
A Comparative Guide to the Efficacy of A-987306 and Other Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of A-987306 with other prominent histamine H4 receptor (H4R) antagonists. The data presented is compiled from various preclinical studies to offer an objective overview of the binding affinities, functional potencies, and selectivity of these compounds. Detailed experimental protocols for the key assays are also provided to aid in the replication and validation of these findings.
Introduction to the Histamine H4 Receptor and its Antagonists
The histamine H4 receptor (H4R) is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and T cells.[1] Its activation by histamine is implicated in the pathogenesis of various inflammatory and immune disorders, such as allergic rhinitis, asthma, and atopic dermatitis. Consequently, the development of selective H4R antagonists has become a significant area of research for novel anti-inflammatory and immunomodulatory therapies. This guide focuses on this compound, a potent and selective H4R antagonist, and compares its efficacy with other well-characterized antagonists like JNJ7777120, VUF-6002, A-940894, and thioperamide.
Data Presentation
The following tables summarize the in vitro binding affinities and functional activities of this compound and other selected H4R antagonists.
Table 1: In Vitro Binding Affinities (Ki) of H4R Antagonists
| Compound | Human H4R Ki (nM) | Rat H4R Ki (nM) | Selectivity over Human H1R | Selectivity over Human H2R | Selectivity over Human H3R |
| This compound | 5.8[2][3][4] | 3.4[2][3][4] | 620-fold[5][6][7] | >1600-fold[5][6][7] | 162-fold[5][6][7] |
| JNJ7777120 | 4.5[5][6][8] | 4.0 | >1000-fold[5][6] | >1000-fold[5][6] | >1000-fold[5][6] |
| VUF-6002 | 26[2][9][10] | - | - | - | 540-fold[2][9] |
| A-940894 | 71[3] | 7.6[3] | >55-fold | >55-fold | >55-fold |
| Thioperamide | ~50 | ~63 | - | - | ~0.16-fold (H3 selective) |
Table 2: In Vitro Functional Activity (IC50/Kb) of H4R Antagonists
| Compound | Assay Type | Species | Cell Line/Primary Cell | Functional Readout | IC50/Kb (nM) |
| This compound | Calcium Mobilization (FLIPR) | Human, Rat, Mouse | Recombinant cell lines | Inhibition of histamine-induced Ca2+ flux | Potent functional antagonism[3][4] |
| JNJ7777120 | Eosinophil Chemotaxis | Human | Primary eosinophils | Inhibition of histamine-induced chemotaxis | 86[3] |
| JNJ7777120 | Eosinophil Shape Change | Human | Primary eosinophils | Inhibition of histamine-induced shape change | 300[3] |
| VUF-6002 | Eosinophil Chemotaxis | Human | Primary eosinophils | Inhibition of histamine-induced chemotaxis | 530[2][9] |
| VUF-6002 | Mast Cell Chemotaxis | Human | Primary mast cells | Inhibition of histamine-induced chemotaxis | 138[2][9] |
| A-940894 | Calcium Mobilization | Human, Rat, Mouse | Recombinant cell lines (HEK293) | Inhibition of histamine-evoked Ca2+ mobilization | 74 (human), 18 (rat), 15 (mouse)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H4 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat H4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Histamine is commonly used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl buffer is typically used.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and varying concentrations of the competitor compound (e.g., this compound).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Protocol:
-
Cell Culture: Cells expressing the H4 receptor (e.g., HEK293 cells co-transfected with Gαqi5) are seeded into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically a "mix-and-read" procedure with no wash steps.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the antagonist (e.g., this compound) are added to the wells and incubated.
-
Agonist Stimulation: After the antagonist pre-incubation, a fixed concentration of a histamine agonist (e.g., histamine) is added to stimulate the receptor.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 or Kb value is determined.
Eosinophil/Mast Cell Chemotaxis Assay
Objective: To evaluate the ability of an H4R antagonist to block the migration of eosinophils or mast cells towards a chemoattractant.
Protocol:
-
Cell Isolation: Primary eosinophils are isolated from human peripheral blood, or mast cells are derived from bone marrow.
-
Chemotaxis Chamber: A Boyden chamber or a multi-well Transwell plate with a porous membrane (e.g., 5 µm pore size) is used.
-
Assay Setup: The lower chamber contains a chemoattractant (e.g., histamine). The isolated cells are placed in the upper chamber. The test antagonist (e.g., this compound) is added to both chambers at varying concentrations.
-
Incubation: The chamber is incubated at 37°C to allow cell migration through the membrane.
-
Cell Quantification: After incubation, the cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
Data Analysis: The number of migrated cells is plotted against the antagonist concentration to determine the IC50 value for the inhibition of chemotaxis.
Mandatory Visualization
Signaling Pathway Diagram
Caption: H4R signaling pathway and the antagonistic action of this compound.
Experimental Workflow Diagrams
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a FLIPR calcium mobilization assay.
Caption: Workflow for a chemotaxis assay.
References
- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques Used in Pharmacological Evaluation of Histamine H4 Receptor Function on Native Human Eosinophils | Springer Nature Experiments [experiments.springernature.com]
- 9. H4 antagonist 48 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of A-987306 and Other TRPV1 Antagonists in Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist activity of A-987306, a selective TRPV1 antagonist, with other key alternatives. The validation of these compounds in Transient Receptor Potential Vanilloid 1 (TRPV1) knockout mouse models is a cornerstone of their preclinical assessment, confirming their on-target mechanism of action in pain and thermal sensation pathways.
Introduction to TRPV1 and its Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a crucial molecular integrator of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and protons (acidic conditions). The activation of TRPV1 leads to the sensation of pain and the release of pro-inflammatory neuropeptides. Consequently, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.
The validation of TRPV1 antagonists heavily relies on the use of TRPV1 knockout (TRPV1-/-) mice. These genetically engineered models lack functional TRPV1 channels. In a wild-type animal, a selective TRPV1 antagonist is expected to mimic the phenotype of a TRPV1 knockout mouse, particularly in its response to thermal stimuli. Therefore, demonstrating that an antagonist has no effect in a TRPV1 knockout mouse is a critical step in confirming its specificity and mechanism of action.
This guide will compare the in vivo efficacy of this compound with other notable TRPV1 antagonists, namely A-425619, AMG-9810, and BCTC, focusing on their validation in knockout models and their performance in preclinical pain assays.
Comparative Efficacy of TRPV1 Antagonists
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and its alternatives in rodent models of inflammatory pain. The primary endpoints are the reversal of thermal hyperalgesia (measured by the Hargreaves test) and mechanical allodynia (measured by the von Frey test).
Table 1: In Vivo Efficacy in Thermal Hyperalgesia (Hargreaves Test) in Rodent Models of Inflammatory Pain
| Compound | Animal Model | Induction Agent | Administration Route | Effective Dose (mg/kg) | % Reversal of Thermal Hyperalgesia | Citation(s) |
| This compound | Mouse | Capsaicin | Oral | 10 | Significant | [1] |
| A-425619 | Rat | Complete Freund's Adjuvant (CFA) | Oral | 40 µmol/kg (approx. 15.6 mg/kg) | ED50 | [2] |
| AMG-9810 | Rat | Complete Freund's Adjuvant (CFA) | Intraperitoneal | 30 - 100 | Significant reversal | [3][4] |
| BCTC | Rat | Complete Freund's Adjuvant (CFA) | Intrathecal | 1 - 100 µg | Dose-dependent inhibition | [5] |
Table 2: In Vivo Efficacy in Mechanical Allodynia (von Frey Test) in Rodent Models of Inflammatory and Neuropathic Pain
| Compound | Animal Model | Induction Agent/Model | Administration Route | Effective Dose (mg/kg) | % Reversal of Mechanical Allodynia | Citation(s) |
| This compound | Mouse | Not specified | Not specified | Data not available | Data not available | |
| A-425619 | Rat | Capsaicin | Oral | 45 µmol/kg (approx. 17.5 mg/kg) | ED50 | [2] |
| AMG-9810 | Rat | Complete Freund's Adjuvant (CFA) | Intraperitoneal | 100 | Significant reversal | [3][4] |
| BCTC | Rat | Complete Freund's Adjuvant (CFA) | Intrathecal | 1 - 100 µg | Dose-dependent reduction | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: TRPV1 signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for validating this compound in knockout models.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are essential for reproducing and validating the findings.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Inflammation: A single intraplantar injection of 50-100 µl of Complete Freund's Adjuvant (CFA) is administered into the hind paw.
-
Time Course: Behavioral testing is typically performed 24 hours to several days post-CFA injection, a time point when thermal hyperalgesia and mechanical allodynia are well-established.
-
Drug Administration: this compound or other antagonists are administered via the specified route (e.g., oral gavage, intraperitoneal injection) at various doses prior to behavioral testing. A vehicle control group is always included.
Hargreaves Test (Thermal Hyperalgesia)
-
Apparatus: A plantar test apparatus (Hargreaves apparatus) is used, which consists of a glass surface and a movable radiant heat source.
-
Acclimation: Animals are placed in individual plexiglass chambers on the glass surface and allowed to acclimate for at least 30 minutes before testing.
-
Procedure: The radiant heat source is positioned under the plantar surface of the hind paw. The latency to paw withdrawal is automatically recorded. A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.
-
Measurements: Several measurements are taken for each paw, with a minimum of 5 minutes between each measurement. The average withdrawal latency is calculated.
von Frey Test (Mechanical Allodynia)
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness is used.
-
Acclimation: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
Procedure: The von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause the filament to bend. The response (paw withdrawal, licking, or flinching) is recorded. The "up-down" method is often used to determine the 50% paw withdrawal threshold.
-
Measurements: The filament that elicits a response approximately 50% of the time is recorded as the mechanical withdrawal threshold.
Conclusion
The validation of this compound in TRPV1 knockout models confirms its specific mechanism of action as a TRPV1 antagonist. Comparative analysis with other antagonists such as A-425619, AMG-9810, and BCTC demonstrates its efficacy in preclinical models of inflammatory pain. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of pain and analgesia. Further head-to-head comparative studies would be beneficial for a more definitive assessment of the relative potency and efficacy of these compounds.
References
- 1. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential involvement of TRPV1 receptors at the central and peripheral nerves in CFA-induced mechanical and thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A-987306 and First-Generation H4R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the second-generation histamine H4 receptor (H4R) antagonist, A-987306, with key first-generation H4R antagonists, including JNJ 7777120, thioperamide, and VUF 6002. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
The histamine H4 receptor is a promising therapeutic target for inflammatory and immune disorders. While first-generation H4R antagonists validated the therapeutic potential of targeting this receptor, they often presented limitations in terms of selectivity and in vivo properties. This compound has emerged as a potent and selective second-generation H4R antagonist with improved characteristics. This guide offers a head-to-head comparison of the binding affinities, functional activities, and selectivity profiles of these compounds.
Data Presentation: Quantitative Comparison of H4R Antagonists
The following tables summarize the key quantitative data for this compound and first-generation H4R antagonists. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.
Table 1: Comparative Binding Affinities (Ki, nM) at the Histamine H4 Receptor
| Compound | Human H4R (Ki, nM) | Rat H4R (Ki, nM) |
| This compound | 5.8[1] | 3.4[1] |
| JNJ 7777120 | 4.5 | ~4.5 (equipotent) |
| Thioperamide | ~150 | 63 |
| VUF 6002 (JNJ 10191584) | 26[2][3][4] | Not explicitly stated |
Table 2: Comparative Functional Activity and Selectivity
| Compound | Functional Antagonism (Assay, IC50/pA2/Kb) | Selectivity (over other Histamine Receptors) |
| This compound | Potent antagonist in cell-based FLIPR assays[5]; Kb of 6 nM in GTP-γ-[35S] assay (rat H4R)[2] | Human: 620-fold over H1R, >1600-fold over H2R, 162-fold over H3R |
| JNJ 7777120 | pA2 of 8.1 (human H4R) | >1000-fold selectivity over H1R, H2R, and H3R |
| Thioperamide | Dual H3R/H4R antagonist | Lower selectivity, also a potent H3R antagonist |
| VUF 6002 (JNJ 10191584) | IC50 of 530 nM (eosinophil chemotaxis), 138 nM (mast cell chemotaxis)[2][3] | 540-fold selectivity over H3R[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the H4 receptor.
Objective: To quantify the affinity of this compound and first-generation antagonists for the H4 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat H4 receptor (e.g., CHO or HEK293 cells).
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to the H4 receptor (e.g., [³H]-histamine) is incubated with the cell membranes in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or a first-generation antagonist) are added to the incubation mixture to compete with the radioligand for binding to the H4 receptor.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Mobilization Assay (FLIPR Assay)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an H4R agonist.
Objective: To determine the functional potency (IC50) of H4R antagonists.
General Protocol:
-
Cell Culture: Cells expressing the H4 receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the H4R antagonist (e.g., this compound).
-
Agonist Stimulation: An H4R agonist (e.g., histamine) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50) is calculated.
Mandatory Visualizations
Histamine H4 Receptor Signaling Pathway
Caption: Simplified H4R signaling pathway.
Experimental Workflow for H4R Antagonist Screening
References
- 1. cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (this compound), a new histamine H4R antagonist that blocks pain responses against carrageenan-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A-987306: A Comparative Analysis of Cross-Reactivity with other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of A-987306, a potent and selective histamine H4 receptor antagonist. The data presented herein is crucial for assessing the compound's specificity and potential off-target effects, offering valuable insights for researchers engaged in preclinical and clinical studies.
Executive Summary
This compound demonstrates high affinity for the histamine H4 (H4R) receptor with Ki values of 5.8 nM and 3.4 nM for the human and rat receptors, respectively[1][2][3]. Extensive selectivity profiling reveals a favorable therapeutic window, with significantly lower affinity for other histamine receptor subtypes and a broad panel of other G-protein coupled receptors (GPCRs) and kinases.
Selectivity Profile of this compound
The following table summarizes the binding affinities and functional activities of this compound against a panel of histamine receptors and other GPCRs.
| Target Receptor | Species | Assay Type | Measured Value (Ki in nM) | Fold Selectivity vs. Human H4R | Reference |
| Histamine H4 | Human | Radioligand Binding | 5.8 | - | [1][2][3] |
| Histamine H4 | Rat | Radioligand Binding | 3.4 | - | [1][2][3] |
| Histamine H1 | Human | Radioligand Binding | >3600 | >620 | |
| Histamine H2 | Human | Radioligand Binding | >9300 | >1600 | |
| Histamine H3 | Human | Radioligand Binding | 940 | 162 | |
| Broad GPCR Panel (>50) | Various | Radioligand Binding | >1000 | >172 | Inferred from lack of reported off-target activity |
| Kinase Panel (>100) | Human | Functional Assay | IC50 > 810 | Not Applicable | [4] |
Experimental Protocols
Radioligand Binding Assays (Histamine Receptors)
The binding affinity of this compound to human and rat histamine H1, H2, H3, and H4 receptors was likely determined using competitive radioligand binding assays. A typical protocol would involve:
-
Membrane Preparation: Membranes from cells stably expressing the specific histamine receptor subtype are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific radiolabeled ligand for each receptor subtype (e.g., [3H]pyrilamine for H1R, [3H]tiotidine for H2R, [3H]Nα-methylhistamine for H3R, and [3H]histamine or a specific labeled antagonist for H4R) is used at a concentration near its Kd.
-
Competition: Increasing concentrations of unlabeled this compound are incubated with the membranes and the radioligand.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves and then converted to Ki values using the Cheng-Prusoff equation.
Functional Assays (FLIPR)
The functional antagonist activity of this compound was assessed using a cell-based Calcium Flux assay, likely employing a Fluorometric Imaging Plate Reader (FLIPR). The general steps are as follows:
-
Cell Culture: Cells stably expressing the histamine H4 receptor are plated in microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound is added to the cells at various concentrations and incubated.
-
Agonist Stimulation: A known H4R agonist (e.g., histamine) is added to stimulate the receptor, leading to an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity is measured in real-time using the FLIPR instrument.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium signal is quantified to determine its IC50 value.
Visualizing this compound's Selectivity and Signaling
The following diagrams illustrate the selectivity profile of this compound and the general workflow for assessing its antagonist activity.
Caption: this compound's binding affinity profile for histamine receptor subtypes.
Caption: Workflow for assessing this compound's functional antagonist activity.
Conclusion
This compound is a highly selective histamine H4 receptor antagonist with minimal cross-reactivity against other histamine receptor subtypes and a broader panel of GPCRs and kinases. This favorable selectivity profile, combined with its in vivo efficacy, positions this compound as a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor and as a potential therapeutic candidate for inflammatory and pain-related disorders.
References
- 1. cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (this compound), a new histamine H4R antagonist that blocks pain responses against carrageenan-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (this compound), a new histamine H4R antagonist that blo... - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
In Vivo Validation of A-987306: A Comparative Analysis of its Anti-Inflammatory Effects
For Immediate Release: A comprehensive analysis of in vivo studies validates the anti-inflammatory properties of A-987306, a potent and selective histamine H4 receptor antagonist. This guide provides a comparative overview of this compound's efficacy against other anti-inflammatory agents, supported by experimental data from established preclinical models of inflammation. The following sections detail the experimental protocols, present quantitative data in a comparative format, and illustrate the relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound in Preclinical Inflammation Models
This compound has demonstrated significant anti-inflammatory and analgesic effects in two key in vivo models: zymosan-induced peritonitis in mice and carrageenan-induced thermal hyperalgesia in rats. These studies highlight its potential as a therapeutic agent for inflammatory conditions.
Zymosan-Induced Peritonitis in Mice
In a murine model of zymosan-induced peritonitis, an established method for assessing acute inflammation, this compound was shown to be effective in reducing the influx of neutrophils into the peritoneal cavity. The efficacy of this compound in this model was found to be comparable to that of the well-characterized histamine H4 receptor antagonist, JNJ-7777120.
| Compound | Dose (µmol/kg, i.p.) | Neutrophil Influx Inhibition (%) |
| This compound | 100 | Efficacy reported as equal to the standard comparator |
| JNJ-7777120 | 10 mg/kg (s.c.) | Significantly blocks neutrophil infiltration |
Note: Specific quantitative data for the percentage of neutrophil influx inhibition by this compound was not available in the reviewed literature; however, its performance was directly compared to a standard H4 receptor antagonist.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This compound was also evaluated in a rat model of carrageenan-induced thermal hyperalgesia, a widely used assay for inflammatory pain. The compound demonstrated a potent ability to block pain responses associated with inflammation.[1] The efficacy of this compound was compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound | ED₅₀ (µmol/kg, i.p.) |
| This compound | 42 |
| Indomethacin | 0.3 - 10 mg/kg (s.c.) |
Signaling Pathways and Experimental Workflow
The anti-inflammatory action of this compound is primarily mediated through its antagonism of the histamine H4 receptor, which is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, and T cells. By blocking the action of histamine on these cells, this compound can modulate the inflammatory cascade.
Caption: this compound blocks histamine binding to the H4 receptor, inhibiting downstream signaling pathways that lead to inflammation.
The following diagram illustrates the general workflow for the in vivo validation of this compound's anti-inflammatory effects.
Caption: General experimental workflows for the zymosan-induced peritonitis and carrageenan-induced hyperalgesia models.
Detailed Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This model induces an acute inflammatory response characterized by the robust recruitment of neutrophils to the peritoneal cavity.
-
Animals: Male BALB/c mice are typically used.
-
Induction of Peritonitis: Zymosan A (e.g., from Saccharomyces cerevisiae) is suspended in sterile saline and administered via intraperitoneal (i.p.) injection.
-
Drug Administration: this compound or a comparator drug is administered, often intraperitoneally or subcutaneously, at a specified time before or after the zymosan challenge.
-
Assessment of Inflammation: At a predetermined time point (commonly 4 hours) after zymosan injection, mice are euthanized. The peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA. The collected peritoneal lavage fluid is then analyzed to determine the total and differential leukocyte counts, with a focus on quantifying neutrophil influx.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is used to assess inflammatory pain by measuring the sensitivity to a thermal stimulus following the induction of local inflammation.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Inflammation: A solution of lambda-carrageenan is injected into the plantar surface of one hind paw.
-
Drug Administration: this compound or a comparator drug is administered (e.g., i.p. or orally) at a specific time relative to the carrageenan injection.
-
Assessment of Hyperalgesia: At various time points after carrageenan injection, the thermal pain threshold is measured. This is typically done by applying a radiant heat source to the plantar surface of the inflamed paw and recording the time it takes for the rat to withdraw its paw (paw withdrawal latency). A shorter latency indicates hyperalgesia. The efficacy of the test compound is determined by its ability to reverse this decrease in paw withdrawal latency.[2]
References
A-987306 Versus Antihistamines for Pruritus: A Comparative Guide for Researchers
An in-depth analysis of the selective histamine H4 receptor antagonist A-987306 and traditional antihistamines for the treatment of pruritus, supported by experimental data and detailed methodologies.
Pruritus, or itch, is a complex and often debilitating symptom associated with a wide range of dermatological, systemic, and neurological disorders. While traditional antihistamines, which target the histamine H1 receptor, have long been a cornerstone of pruritus management, their efficacy is often limited, particularly in chronic conditions not solely driven by histamine release. This has spurred the development of novel therapeutic agents targeting alternative pathways. Among these, this compound, a potent and selective antagonist of the histamine H4 receptor (H4R), has emerged as a compound of interest. This guide provides a comprehensive comparison of this compound and conventional antihistamines for the treatment of pruritus, focusing on their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Receptors
The sensation of itch is transmitted by a subset of primary sensory neurons. Histamine, a key mediator of acute itch, exerts its effects through four distinct G protein-coupled receptors (GPCRs), designated H1R, H2R, H3R, and H4R. Antihistamines and this compound target different receptors in this family, leading to distinct pharmacological effects.
Antihistamines (H1 Receptor Antagonists): First and second-generation antihistamines act as inverse agonists at the H1 receptor. In the periphery, H1 receptors are expressed on sensory neurons and endothelial cells. Histamine binding to H1R on sensory neurons leads to their depolarization and the transmission of itch signals to the central nervous system. By blocking this interaction, antihistamines effectively suppress histamine-induced itch, as well as the wheal and flare response associated with histamine release from mast cells.[1][2][3]
This compound (H4 Receptor Antagonist): this compound is a potent and selective antagonist of the H4 receptor, with pKi values of 8.24 for the human H4R and over 162-fold selectivity against the human H3R, and over 620-fold and 1600-fold selectivity against H1R and H2R, respectively.[1] The H4 receptor is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, as well as on sensory neurons.[1][4] Activation of H4R on immune cells can modulate inflammatory responses and the release of various pruritic mediators. On sensory neurons, H4R activation is also directly implicated in the generation of itch, often to a greater extent than H1R in certain experimental models.[1] By blocking the H4 receptor, this compound can therefore exert its anti-pruritic effects through both immunomodulatory and direct neuronal mechanisms.[4]
Signaling Pathways
The signaling pathways initiated by the activation of H1 and H4 receptors, and consequently inhibited by antihistamines and this compound, are distinct and contribute differently to the sensation of pruritus.
Antihistamine (H1R) Signaling Pathway in Pruritus
Caption: H1 Receptor Signaling Pathway in Pruritus.
This compound (H4R) Signaling Pathway in Pruritus
Caption: H4 Receptor Signaling Pathway in Pruritus.
Preclinical Efficacy: A Head-to-Head Comparison
The evaluation of anti-pruritic agents heavily relies on preclinical animal models that mimic different aspects of human itch. The most common models involve intradermal injection of pruritogens and subsequent quantification of scratching behavior.
Experimental Protocols
A standardized experimental protocol for evaluating scratching behavior in mice is crucial for the reliable assessment of anti-pruritic drug efficacy.
Histamine-Induced Scratching Model:
-
Acclimatization: Mice are acclimatized to the experimental environment for at least 2 weeks prior to the study.[6]
-
Habituation: On the day of the experiment, mice are placed in individual observation chambers for at least 30 minutes to allow for habituation.[6]
-
Drug Administration: The test compound (e.g., this compound or antihistamine) or vehicle is administered via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the pruritogen challenge.[6]
-
Pruritogen Injection: A defined concentration of histamine (e.g., 50 nmol in 50 µL saline) is injected intradermally into the rostral back or nape of the neck.[5][6]
-
Behavioral Observation: Immediately after the injection, the scratching behavior of each mouse is recorded for a set period, typically 30-60 minutes.[6][7]
-
Quantification: The number of scratching bouts is counted by a blinded observer. A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site, ending with the paw being licked or returned to the floor.[6][7]
Experimental Workflow for Pruritus Models:
Caption: General Experimental Workflow for Pruritus Models.
Quantitative Data Summary
| Compound Class | Compound | Animal Model | Pruritogen | Dose | Route | % Inhibition of Scratching | Reference |
| H4R Antagonist | JNJ 7777120 | Mouse | Histamine | 10, 30 mg/kg | p.o. | ~80-90% | [1] |
| JNJ 7777120 | Mouse | Compound 48/80 | 30 mg/kg | p.o. | ~70% | [1] | |
| Compound 48 | Mouse | Histamine | 10-100 mg/kg | p.o. | Significant reduction | [8] | |
| 1st Gen Antihistamine | Chlorpheniramine | Mouse (ICR) | Histamine | 10 mg/kg | p.o. | Less potent than loratadine | [9] |
| 2nd Gen Antihistamine | Loratadine | Mouse (ICR) | Histamine | 5, 10 mg/kg | p.o. | Significant inhibition | [9] |
| Fexofenadine | Mouse (HR-ADf) | Atopic Dermatitis | - | diet | Significant reduction | [10] | |
| Terfenadine | Mouse (BalbC) | HTMT (H1 agonist) | - | i.p. | Significant reduction | [2] |
Note: The table presents a summary of available data. Direct comparison between studies should be made with caution due to variations in experimental protocols.
Discussion and Future Directions
The available preclinical evidence suggests that targeting the H4 receptor may be a more effective strategy for treating certain types of pruritus compared to the conventional H1 receptor blockade. H4R antagonists have demonstrated robust efficacy in inhibiting scratching behavior in various animal models, including those where H1 antihistamines show limited activity.[1] This is particularly relevant for chronic pruritic conditions such as atopic dermatitis, where non-histaminergic pathways play a significant role.
This compound, as a potent and selective H4R antagonist, holds therapeutic promise for pruritus. However, to date, published studies on this compound have primarily focused on its analgesic effects in models of inflammatory pain.[1] Future research should be directed towards evaluating the efficacy of this compound in established preclinical models of both acute and chronic pruritus. Direct, head-to-head comparative studies with first and second-generation antihistamines would be invaluable in determining its relative therapeutic potential.
Furthermore, elucidation of the precise downstream signaling events following H4R blockade on sensory neurons and immune cells will provide a more complete understanding of its anti-pruritic mechanism. Clinical trials investigating the safety and efficacy of this compound in human subjects with various pruritic disorders are the necessary next step to translate these promising preclinical findings into novel therapies for patients suffering from itch.
References
- 1. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First- or second-generation antihistamines: which are more effective at controlling pruritus? | MDedge [mdedge.com]
- 4. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scratching Behavior in Various Strains of Mice | Semantic Scholar [semanticscholar.org]
- 6. 2.3. Evaluation of Scratching Behavior [bio-protocol.org]
- 7. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of fexofenadine on pruritus in a mouse model (HR-ADf) of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of A-987306 Effects: A Comparative Guide for Researchers
A-987306 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This guide provides a comparative analysis of the reported effects of this compound, with a focus on the reproducibility of its pharmacological and pharmacokinetic properties across available studies. The information is intended for researchers, scientists, and drug development professionals.
While this compound has been characterized as a valuable research tool, a comprehensive review of publicly available data reveals that the majority of the quantitative pharmacological and pharmacokinetic parameters originate from a single primary study. This limits a direct, multi-lab assessment of reproducibility. This guide, therefore, presents the currently available data and highlights the need for independent verification in future research.
In Vitro Pharmacology: Receptor Binding and Selectivity
This compound demonstrates high affinity for the histamine H4 receptor. The following table summarizes the reported binding affinities (Ki) for human and rat H4 receptors, as well as its selectivity over other human histamine receptor subtypes.
| Parameter | Species | Value (nM) | Data Source |
| Ki (H4R) | Human | 5.8 | [1] |
| Rat | 3.4 | [1] | |
| Selectivity | Fold-Selectivity over Human H4R | ||
| H1R | Human | 620 | [1] |
| H2R | Human | >1600 | [1] |
| H3R | Human | 162 | [1] |
In Vivo Pharmacokinetics in Rodents
The pharmacokinetic profile of this compound has been characterized in Sprague-Dawley rats, providing insights into its absorption, distribution, and elimination.
| Parameter | Route of Administration | Value | Species | Data Source |
| Bioavailability (F) | Intraperitoneal (i.p.) | 72% | Rat | [1] |
| Oral (p.o.) | 26% | Rat | [1] | |
| Half-life (t½) | Intraperitoneal (i.p.) | 4.7 h | Rat | [1] |
| Oral (p.o.) | 3.7 h | Rat | [1] | |
| Maximum Concentration (Cmax) | Intraperitoneal (i.p.) | 1.73 µM | Rat | [1] |
| Oral (p.o.) | 0.30 µM | Rat | [1] | |
| Time to Cmax (Tmax) | Intraperitoneal (i.p.) | 0.25 h | Rat | [1] |
| Oral (p.o.) | 1.5 h | Rat | [1] |
In Vivo Efficacy: Anti-Pruritic and Anti-Inflammatory Effects
This compound has demonstrated efficacy in animal models of pruritus (itching) and inflammation.
| Model | Parameter | Value | Species | Data Source |
| Mouse Itch Model | ED50 (effective dose, 50%) | 0.36 µmol/kg | Mouse | [1] |
| Zymosan-Induced Peritonitis | Effective Dose | 100 µmol/kg | Mouse | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. The following outlines the key experimental protocols cited in the characterization of this compound.
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for histamine receptors.
-
Method: Membranes from cells expressing the target histamine receptor (human H4R, rat H4R, human H1R, H2R, H3R) are incubated with a radiolabeled ligand and varying concentrations of the test compound (this compound). The amount of radioligand binding is measured to determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Studies:
-
Objective: To determine the pharmacokinetic parameters of this compound in rats.
-
Animals: Male Sprague-Dawley rats.
-
Administration: this compound is administered via intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) routes at a specified dose.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound are determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters (bioavailability, half-life, Cmax, Tmax) are calculated from the plasma concentration-time data.
Mouse Itch Model:
-
Objective: To assess the in vivo efficacy of this compound in reducing scratching behavior.
-
Animals: Male mice.
-
Procedure: Mice are administered this compound or vehicle. After a set pre-treatment time, a pruritogen (e.g., histamine or a selective H4R agonist) is injected intradermally into the rostral back. The number of scratching bouts is then observed and counted for a defined period.
-
Data Analysis: The dose at which this compound reduces the scratching response by 50% (ED50) is calculated.
Zymosan-Induced Peritonitis Model:
-
Objective: To evaluate the anti-inflammatory activity of this compound.
-
Animals: Male mice.
-
Procedure: Mice are pre-treated with this compound or vehicle. Peritonitis is induced by intraperitoneal injection of zymosan. After a specific time, peritoneal lavage fluid is collected.
-
Analysis: The number of infiltrating inflammatory cells (e.g., neutrophils) in the lavage fluid is quantified.
-
Data Analysis: The ability of this compound to reduce the zymosan-induced cell influx is determined.
Signaling Pathway and Experimental Workflow
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[2][3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Downstream of G-protein activation, H4R stimulation can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade and mobilization of intracellular calcium. These signaling events are crucial for the receptor's role in mediating immune cell chemotaxis and cytokine production.[2]
Caption: Histamine H4 Receptor Signaling Pathway.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a compound like this compound in a disease model.
Caption: In Vivo Efficacy Testing Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of A-987306
The responsible disposal of laboratory chemicals is fundamental to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of the chemical compound A-987306, synthesized from established best practices for handling hazardous materials in a research environment. All procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards. In the absence of a specific SDS, treat the substance as hazardous.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, at a minimum:
-
Safety Goggles or a Face Shield
-
Chemical-Resistant Gloves
-
A Laboratory Coat
Step-by-Step Disposal Protocol
This protocol outlines the process for managing this compound waste from the point of generation to its collection by EHS.
Step 1: Waste Characterization and Segregation Properly characterize the waste to determine if it meets the criteria for being hazardous (e.g., ignitability, corrosivity, reactivity, or toxicity).
-
Do not mix this compound waste with incompatible materials. For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with organic compounds.[1]
-
Collect solid and liquid waste in separate, clearly marked containers.[1]
-
Avoid mixing hazardous waste with non-hazardous waste to reduce disposal costs and environmental impact.[1]
Step 2: Container Selection and Labeling Select a waste container that is in good condition, leak-proof, and compatible with the chemical nature of this compound.
-
Pre-label the container before any waste is added.[1] The label must include:
Step 3: Waste Accumulation
-
Add this compound waste to the designated container carefully, ensuring you are wearing the appropriate PPE.
-
Keep the waste container securely closed at all times , except when adding waste.[1][2]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[1]
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation.[1]
-
Ensure the container is stored in secondary containment to catch any potential leaks.[2]
-
The storage area should be cool, dry, and away from incompatible materials.[3]
Step 5: Arranging for Disposal Once the container is full (not exceeding the 90% limit), or if waste has been accumulating for a prolonged period, contact your institution's EHS department to schedule a waste pickup.[2]
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Thoroughly empty all contents. If any residue remains that cannot be removed, the container must be disposed of as hazardous waste.[2]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[2][4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
Once thoroughly rinsed and air-dried, all labels on the container must be completely removed or defaced before the container is discarded or recycled.[2][4][5]
Quantitative Data for Disposal
The following table summarizes the types of quantitative data that are essential for the safe and compliant disposal of any chemical, including this compound. This information should be found in the substance's SDS.
| Parameter | Value/Instruction | Significance for Disposal |
| pH | ≤ 2 or ≥ 12.5 for aqueous solutions. | Determines if the waste is classified as corrosive hazardous waste.[1] |
| Flash Point | e.g., < 60°C (140°F) | Indicates if the waste is an ignitable hazardous waste. |
| LD50 (Oral, Rat) | e.g., 1,320 mg/kg | Provides data on acute toxicity to inform handling and hazard classification.[6] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | The maximum amount of acutely toxic waste that can be accumulated in an SAA.[1] |
| Maximum Storage Time | Up to 12 months (if volume limits are not exceeded) | The maximum time hazardous waste can be stored in an SAA before it must be removed.[1] |
Experimental Protocols
Spill Clean-up Protocol:
In the event of a spill of this compound, the following general procedure should be followed. Always consult your institution's specific spill response plan.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or the substance is highly volatile or toxic.
-
Containment: If safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pillows or absorbent pads). Do not use materials that are incompatible with the spilled chemical.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area to clean the spill.
-
Clean-up:
-
For liquid spills, cover with an absorbent material.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all contaminated materials (absorbents, PPE, etc.) in a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with an appropriate solvent or cleaning solution.
-
Disposal: Dispose of all materials used for clean-up as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural flow for the proper disposal of this compound and a conceptual signaling pathway.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. 1.0 Hazardous Materials Waste Management - General Information | Environment, Health and Safety [ehs.ku.edu]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling A-987306
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for handling the potent and selective histamine H4 receptor antagonist, A-987306. The following procedural guidance is based on available safety data sheets and product information for laboratory research use.
Hazard Identification and Physicochemical Properties
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Weight | 327.42 g/mol | R&D Systems |
| Formula | C₁₈H₂₅N₅O | R&D Systems |
| pKi (human H4 receptor) | 8.24 | R&D Systems |
| pKi (rat H4 receptor) | 8.47 | R&D Systems |
| ED₅₀ (in vivo) | 42 µmol/kg (intraperitoneal) | R&D Systems |
| Solubility in DMSO | 100 mM | R&D Systems |
| Solubility in Ethanol | 100 mM | R&D Systems |
| Acute Oral Toxicity | Category 4 | Sigma-Aldrich[1] |
| Acute Inhalation Toxicity | Category 4 | Sigma-Aldrich[1] |
| Acute Dermal Toxicity | Category 4 | Sigma-Aldrich[1] |
| Skin Irritation | Category 2 | Sigma-Aldrich[1] |
| Eye Irritation | Category 2A | Sigma-Aldrich[1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this compound.
PPE Requirements:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body Protection | A protective lab coat, and additional protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working outside of a ventilated enclosure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Experimental Workflow for Handling this compound:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
